Product packaging for N-(2-Methoxyphenyl)-3-oxobutanamide(Cat. No.:CAS No. 92-15-9)

N-(2-Methoxyphenyl)-3-oxobutanamide

Cat. No.: B159699
CAS No.: 92-15-9
M. Wt: 207.23 g/mol
InChI Key: KYYRTDXOHQYZPO-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-oxobutanamide (CAS 92-15-9) is an organic compound with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . This compound, also known as acetoacet-o-anisidide, is a significant beta-ketoamide derivative. Its structural features, including the beta-ketoamide moiety and the methoxy-substituted aryl ring, make it a versatile intermediate and valuable synthon in advanced organic synthesis . Researchers utilize this compound primarily as a precursor for the construction of diverse heterocyclic scaffolds, which are core structures in pharmaceuticals and agrochemicals . Its reactivity allows for various chemical transformations, facilitating the synthesis of complex molecular architectures. The ortho-methoxy group on the phenyl ring is particularly significant, as it influences the compound's electronic and steric properties, which can direct chemoselectivity in multi-component reactions and lead to unique products not accessible with other substituted N-aryl-3-oxobutanamides . This compound has been specifically documented as a starting material in the synthesis of cinnolines, which have applications in medicinal chemistry and materials science . It is offered as a water or solvent wet solid . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B159699 N-(2-Methoxyphenyl)-3-oxobutanamide CAS No. 92-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYRTDXOHQYZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026558
Record name N-(2-Methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Butanamide, N-(2-methoxyphenyl)-3-oxo-
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CAS No.

92-15-9
Record name o-Acetoacetanisidide
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Record name Acetoacet-o-anisidide
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Record name O-ACETOACETANISIDIDE
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Record name Butanamide, N-(2-methoxyphenyl)-3-oxo-
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Record name N-(2-Methoxyphenyl)-3-oxobutanamide
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Record name 2'-methoxyacetoacetanilide
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Record name 2'-METHOXYACETOACETANILIDE
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Foundational & Exploratory

N-(2-Methoxyphenyl)-3-oxobutanamide CAS 92-15-9 properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide (CAS 92-15-9)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential biological activities of this compound, a significant chemical intermediate in the production of dyes and pigments and a subject of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as Acetoacet-o-anisidide, is a white crystalline solid at room temperature.[1][2] Its core chemical structure consists of a butanamide chain with an oxo group at the third position, substituted with a 2-methoxyphenyl group on the nitrogen atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 92-15-9[1][3]
Molecular Formula C₁₁H₁₃NO₃[1][3]
Molecular Weight 207.23 g/mol [1][3]
Melting Point 85-87 °C[4][5][6][7]
Boiling Point 372.9 ± 22.0 °C at 760 mmHg (estimated)[4]
Density 1.2 ± 0.1 g/cm³[4]
LogP (Octanol/Water Partition Coefficient) 0.75[4]
Log10WS (Water Solubility) -2.10 (Crippen Calculated)[8]
Physical Form White crystalline solid[1][2]

Table 2: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[3]
InChI 1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)[3][8]
InChIKey KYYRTDXOHQYZPO-UHFFFAOYSA-N[3][8]
SMILES CC(=O)CC(=O)NC1=CC=CC=C1OC[3]
Synonyms Acetoacet-o-anisidide, o-Acetoacetanisidide, N-Acetoacetyl-o-anisidine[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific experimental spectra are not widely published in open literature, theoretical predictions and data from similar compounds provide a reliable profile.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methylene group, and the methyl group. The chemical shifts would be influenced by the electronic environment of each proton.

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. A reference to an available 13C NMR spectrum can be found in the PubChem database.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands that confirm its functional groups.[1] Key expected peaks include:

  • N-H Stretching: A moderate to strong band around 3200-3400 cm⁻¹.[1]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[1]

  • C=O Stretching (Amide and Ketone): Strong absorption bands for the amide and ketone carbonyl groups are expected in the region of 1650-1720 cm⁻¹. An ATR-IR spectrum is available in the PubChem database.[3]

Mass Spectrometry

Mass spectrometry data, including GC-MS, is available for this compound, confirming its molecular weight.[3][8]

Synthesis

The most common method for synthesizing this compound is the acid-catalyzed condensation of 2-methoxyaniline with a β-keto-ester, typically ethyl acetoacetate.[1]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol is a representative procedure based on established methods for the synthesis of acetoacetanilide derivatives.[1]

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Acid catalyst (e.g., Hydrochloric acid or Sulfuric acid)[1]

  • Solvent (e.g., Ethanol or Methanol)[1]

Procedure:

  • Dissolve 2-methoxyaniline in the chosen alcohol solvent in a reaction flask.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Add a catalytic amount of a strong acid (e.g., 0.5–1.0 M HCl or H₂SO₄).[1]

  • Heat the reaction mixture to reflux (typically 78–100°C) for 4–8 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Methoxyaniline 2-Methoxyaniline Condensation Reaction Condensation Reaction 2-Methoxyaniline->Condensation Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation Reaction Acid Catalyst (HCl or H2SO4) Acid Catalyst (HCl or H2SO4) Acid Catalyst (HCl or H2SO4)->Condensation Reaction Solvent (Ethanol or Methanol) Solvent (Ethanol or Methanol) Solvent (Ethanol or Methanol)->Condensation Reaction Reflux (78-100°C) Reflux (78-100°C) Reflux (78-100°C)->Condensation Reaction Crude Product Crude Product Condensation Reaction->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound Biological_Investigation_Pathway cluster_potential_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action This compound This compound Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Anticancer Anticancer This compound->Anticancer Antioxidant Antioxidant This compound->Antioxidant Enzyme Inhibition Enzyme Inhibition Anti-inflammatory->Enzyme Inhibition e.g., COX enzymes Receptor Binding Receptor Binding Anti-inflammatory->Receptor Binding Apoptosis Induction Apoptosis Induction Anticancer->Apoptosis Induction ROS Scavenging ROS Scavenging Antioxidant->ROS Scavenging

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(2-Methoxyphenyl)-3-oxobutanamide, a key intermediate in organic synthesis. This document details the available data on its physical and spectral properties, outlines experimental protocols for their determination, and presents a detailed synthesis method.

Core Physicochemical Properties

This compound, with the CAS number 92-15-9, possesses the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .[1] While some sources describe it as a white crystalline solid, others list its physical form as a liquid, indicating that its physical state at room temperature may depend on its purity. For the purpose of this guide, we will consider both possibilities and provide relevant data where available.

Below is a summary of its key identifiers and predicted physicochemical properties.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 92-15-9[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Monoisotopic Mass 207.08954 Da[2]
Predicted XlogP 1.5[2]
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 3
Predicted Rotatable Bond Count 3
Predicted Topological Polar Surface Area 65.5 Ų

Synthesis of this compound

The most common and established method for the synthesis of this compound is the condensation reaction between 2-methoxyaniline and a β-keto-ester, such as ethyl acetoacetate.[1] This reaction is typically carried out under reflux conditions.[1]

Experimental Protocol: Synthesis via Condensation

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Toluene (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-methoxyaniline and ethyl acetoacetate in toluene.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound.

Synthesis_Workflow Reactants 2-Methoxyaniline + Ethyl Acetoacetate Reaction_Vessel Round-Bottom Flask Reactants->Reaction_Vessel Solvent_Catalyst Toluene, Glacial Acetic Acid Solvent_Catalyst->Reaction_Vessel Reflux Heat to Reflux Reaction_Vessel->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temp Monitoring->Cooling Solvent_Removal Rotary Evaporation Cooling->Solvent_Removal Purification Recrystallization Solvent_Removal->Purification Final_Product N-(2-Methoxyphenyl)- 3-oxobutanamide Purification->Final_Product

Synthesis workflow for this compound.

Spectral Characteristics

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized below.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the methylene protons of the butanamide chain, and the terminal methyl protons.
¹³C NMR Resonances for the carbonyl carbons of the ketone and amide groups, the aromatic carbons (with distinct signals due to the methoxy substituent), the methoxy carbon, the methylene carbon, and the methyl carbon.[1]
FTIR (cm⁻¹) - N-H stretching (amide): ~3200-3400- C=O stretching (ketone): ~1725- C=O stretching (amide): ~1660- Aromatic C-H stretching: ~3000-3100- Aliphatic C-H stretching: ~2850-2960- C-O-C stretching (ether): ~1250
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 207, along with characteristic fragmentation patterns.
Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet (for a solid) or as a thin film on a salt plate (for a liquid).

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in Deuterated Solvent NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Sample->NMR_Acquire NMR_Process Process Data NMR_Acquire->NMR_Process FTIR_Sample Prepare KBr Pellet or Thin Film FTIR_Acquire Record Spectrum FTIR_Sample->FTIR_Acquire FTIR_Analyze Identify Bands FTIR_Acquire->FTIR_Analyze MS_Sample Introduce Sample MS_Ionize Electron Ionization MS_Sample->MS_Ionize MS_Analyze Separate Ions by m/z MS_Ionize->MS_Analyze MS_Detect Generate Mass Spectrum MS_Analyze->MS_Detect Purified_Product Purified This compound Purified_Product->NMR_Sample Purified_Product->FTIR_Sample Purified_Product->MS_Sample

General analytical workflow for structural characterization.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. However, the butanamide core is found in various molecules with biological activities, including potential anti-inflammatory and anticancer properties.[1] Derivatives of this compound are used in the synthesis of pigments.[1] Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the key physicochemical characteristics of this compound based on currently available data. While predicted spectral and physical properties provide a good foundation, further experimental validation is necessary to establish a definitive profile for this compound. The provided synthesis and analytical protocols offer a starting point for researchers working with this important chemical intermediate. Future studies are encouraged to explore its biological activities and potential involvement in cellular signaling pathways.

References

An In-depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-(2-Methoxyphenyl)-3-oxobutanamide, its structural isomers, and their chemical properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound and its related structures.

Structural Formula and Isomers

This compound is an organic compound belonging to the class of acetoacetanilides. Its structure consists of a methoxy-substituted phenyl ring attached to an amide group, which is in turn linked to a 3-oxobutanamide chain. The position of the methoxy group on the phenyl ring gives rise to three positional isomers:

  • This compound (ortho-isomer)

  • N-(3-Methoxyphenyl)-3-oxobutanamide (meta-isomer)

  • N-(4-Methoxyphenyl)-3-oxobutanamide (para-isomer)

The structural formula for this compound is as follows:

Molecular Formula: C₁₁H₁₃NO₃[1]

Chemical Structure:

The location of the methoxy group significantly influences the electronic and steric properties of the molecule, which can affect its reactivity, physicochemical properties, and biological activity.[1]

Physicochemical Properties

The physicochemical properties of the N-(Methoxyphenyl)-3-oxobutanamide isomers are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.

PropertyThis compoundN-(3-Methoxyphenyl)-3-oxobutanamideN-(4-Methoxyphenyl)-3-oxobutanamide
CAS Number 92-15-9[1]5437-99-05437-98-9[2]
Molecular Weight ( g/mol ) 207.23[1]207.23207.23[2]
Melting Point (°C) 85-88Data not available118-121
Boiling Point (°C) Data not availableData not availableData not available
Calculated logP 1.5[3]1.51.5[2]
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Physical Form White crystalline solid[1]SolidSolid

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, N-(Methoxyphenyl)-3-oxobutanamides exist as an equilibrium mixture of keto and enol tautomers. This tautomerism involves the migration of a proton and the shifting of a double bond.

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the aromatic ring. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can stabilize the more polar keto form. NMR spectroscopy is a primary technique used to study and quantify the ratio of keto and enol tautomers in solution.

Experimental Protocols: Synthesis of N-(Methoxyphenyl)-3-oxobutanamide Isomers

The most common method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate.[1]

General Synthesis Protocol

Materials:

  • Appropriate methoxyaniline isomer (2-methoxyaniline, 3-methoxyaniline, or 4-methoxyaniline)

  • Ethyl acetoacetate

  • Ethanol or methanol (solvent)[1]

  • Acid catalyst (e.g., Hydrochloric acid or Sulfuric acid)[1]

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methoxyaniline isomer in ethanol.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Add a catalytic amount of a strong acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add sodium bicarbonate solution to neutralize the acid catalyst until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(methoxyphenyl)-3-oxobutanamide.

Role as a Synthetic Precursor: A Workflow Example

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, such as cinnolines, which are of interest in medicinal chemistry.[1][4] The following diagram illustrates a general synthetic workflow starting from this compound.

G Synthetic Workflow of this compound cluster_start Starting Materials cluster_synthesis Synthesis of Core Compound cluster_derivatization Derivatization cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A 2-Methoxyaniline C This compound A->C Condensation B Ethyl Acetoacetate B->C D Condensation with Diazonium Salt C->D Reactant E Azo Intermediate D->E Forms F Cinnoline Derivative E->F Intramolecular Cyclization

Synthetic pathway from starting materials to a cinnoline derivative.

References

Navigating the Physicochemical Landscape of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-(2-Methoxyphenyl)-3-oxobutanamide, a key intermediate in various synthetic pathways.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of the compound's behavior in common laboratory solvents and under various storage conditions. While specific experimental data for this compound is not extensively published, this guide outlines the predicted physicochemical properties based on its structural characteristics and provides detailed protocols for empirical determination.

Core Compound Characteristics

This compound possesses a molecular structure characterized by a methoxy-substituted phenyl ring, an amide linkage, and a β-dicarbonyl moiety. These functional groups dictate its polarity, hydrogen bonding capabilities, and reactivity, which in turn govern its solubility and stability profiles. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O-CH3) suggests a degree of solubility in polar solvents.[2] However, the aromatic ring and hydrocarbon backbone contribute to its nonpolar character, indicating potential solubility in less polar organic solvents as well.

Predicted Solubility Profile

The solubility of this compound is anticipated to vary across a spectrum of common laboratory solvents. The following table summarizes the predicted solubility based on the principle of "like dissolves like" and the compound's structural features.

Solvent ClassCommon ExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe amide and ketone groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and alkyl chain may limit extensive solubility, particularly in water.[2][3]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar functional groups of the compound without the competing hydrogen bond network present in protic solvents.
Nonpolar Hexane, Toluene, DichloromethaneLow to ModerateThe aromatic ring and alkyl portions of the molecule will interact favorably with nonpolar solvents. However, the polar amide and ketone functionalities will limit high solubility.[4]
Aqueous Acidic Dilute HClLikely InsolubleThe amide group is generally not basic enough to be protonated by dilute mineral acids.[5]
Aqueous Basic Dilute NaOHPotentially Increased SolubilityThe methylene protons alpha to the two carbonyl groups are weakly acidic and may be deprotonated by a strong base, forming a more soluble enolate salt.[5]

Stability Considerations

The stability of this compound is primarily influenced by its β-keto amide functional group. This moiety is susceptible to certain degradation pathways under specific conditions.

Hydrolytic Stability:

  • Acidic Conditions: In the presence of strong acids and heat, the amide bond can undergo hydrolysis to yield 2-methoxyaniline and 3-oxobutanoic acid. The latter is a β-keto acid and is prone to decarboxylation.

  • Basic Conditions: Under basic conditions, saponification of the amide can occur, also leading to 2-methoxyaniline and the salt of 3-oxobutanoic acid.

Thermal Stability:

  • As a β-dicarbonyl compound, this compound may be susceptible to thermal decomposition. While the amide is generally more stable than an ester, elevated temperatures could potentially lead to degradation.

Photostability:

  • The presence of the aromatic ring suggests that the compound may absorb UV light, potentially leading to photodegradation over time with prolonged exposure.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, dichloromethane, 5% HCl, 5% NaOH)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid appears largely unchanged.

  • Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve using the HPLC or UV-Vis spectrophotometer.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on the orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution as necessary to fall within the range of the calibration curve.

  • Analyze the diluted solution by HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 3: Stability Assessment in Solution

This protocol evaluates the stability of the compound in a given solvent under specified conditions over time.

Materials:

  • This compound

  • Chosen solvent(s)

  • Vials (clear and amber to test for photostability)

  • Temperature-controlled chambers (e.g., incubators, refrigerators)

  • HPLC system with a suitable detector

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the stock solution into several vials.

  • Store the vials under different conditions to be tested (e.g., refrigerated at 2-8 °C, at room temperature ~25 °C, and at an elevated temperature such as 40 °C). To assess photostability, expose a set of clear vials to a controlled light source while keeping a parallel set in amber vials protected from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

  • Analyze the sample by HPLC.

  • Compare the peak area of the parent compound to the initial (time 0) sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Calculate the percentage of the compound remaining at each time point.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Quantitative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water[Experimental Value][Experimental Value]
Methanol[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Acetone[Experimental Value][Experimental Value]
Dichloromethane[Experimental Value][Experimental Value]
Toluene[Experimental Value][Experimental Value]
Hexane[Experimental Value][Experimental Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value]

Table 2: Stability of this compound in Methanol

Storage ConditionTime Point% Remaining of Initial ConcentrationObservations (e.g., new peaks)
2-8 °C, Protected from Light24 hours[Experimental Value]%[Observation]
72 hours[Experimental Value]%[Observation]
1 week[Experimental Value]%[Observation]
25 °C, Protected from Light24 hours[Experimental Value]%[Observation]
72 hours[Experimental Value]%[Observation]
1 week[Experimental Value]%[Observation]
40 °C, Protected from Light24 hours[Experimental Value]%[Observation]
72 hours[Experimental Value]%[Observation]
1 week[Experimental Value]%[Observation]
25 °C, Exposed to Light24 hours[Experimental Value]%[Observation]
72 hours[Experimental Value]%[Observation]
1 week[Experimental Value]%[Observation]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Testing_Workflow start Start: Obtain This compound select_solvents Select a Range of Polar and Nonpolar Solvents start->select_solvents qual_sol Protocol 1: Qualitative Solubility Test add_compound Add ~10 mg Compound to Test Tube qual_sol->add_compound select_solvents->qual_sol quant_sol Protocol 2: Quantitative Solubility Test (Shake-Flask) select_solvents->quant_sol add_solvent Add 1 mL Solvent add_compound->add_solvent vortex Vortex for 60s add_solvent->vortex observe Visually Classify: Soluble, Partially Soluble, Insoluble vortex->observe record_qual Record Observations observe->record_qual prep_standards Prepare Standards & Generate Calibration Curve quant_sol->prep_standards add_excess Add Excess Compound to Known Volume of Solvent quant_sol->add_excess equilibrate Equilibrate on Shaker (e.g., 24h at 25°C) add_excess->equilibrate filter_supernatant Filter Supernatant equilibrate->filter_supernatant analyze Analyze by HPLC or UV-Vis filter_supernatant->analyze calculate_sol Calculate Concentration (Solubility) analyze->calculate_sol record_quant Record Quantitative Data calculate_sol->record_quant

Caption: Workflow for Solubility Determination.

Stability_Testing_Workflow start Start: Prepare Stock Solution of Known Concentration aliquot Aliquot into Vials (Clear and Amber) start->aliquot storage Store Under Varied Conditions: - Temperature (2-8°C, 25°C, 40°C) - Light Exposure aliquot->storage timepoint_loop At Each Time Point (0, 24h, 72h, 1 week...) storage->timepoint_loop analyze Analyze Sample by HPLC timepoint_loop->analyze compare Compare Peak Area to Time 0 analyze->compare calculate_remaining Calculate % Remaining compare->calculate_remaining record_stability Record Stability Data calculate_remaining->record_stability record_stability->timepoint_loop Continue to next time point

References

An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyphenyl)-3-oxobutanamide, a member of the β-ketoamide class of organic compounds, serves as a versatile scaffold in synthetic chemistry and has garnered interest for its potential biological activities. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a substituted aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other functionalized molecules. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its synthesis, and exploring the biological activities of its derivatives, including antibacterial, anti-inflammatory, and anticancer properties. While direct biological data on the parent compound is limited, this review collates available quantitative data on its analogues to provide a basis for future research and drug discovery efforts.

Chemical Synthesis

The primary and most common method for the synthesis of this compound is the condensation reaction between 2-methoxyaniline and a β-keto-ester, typically ethyl acetoacetate. This reaction is often catalyzed by an acid.

A general workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_reactants Reactants 2-Methoxyaniline 2-Methoxyaniline Condensation Condensation 2-Methoxyaniline->Condensation Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Condensation Crude_Product Crude_Product Condensation->Crude_Product Acid Catalyst (e.g., HCl, H2SO4) Solvent (e.g., Ethanol) Reflux Purification Purification Crude_Product->Purification Recrystallization or Column Chromatography Final_Product N-(2-Methoxyphenyl) -3-oxobutanamide Purification->Final_Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (or other acid catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 2-methoxyaniline in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Add ethyl acetoacetate to the reaction mixture.

  • Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Biological Activities of this compound Derivatives

Direct research on the biological activities of this compound is not extensively documented in publicly available literature. However, studies on its structurally related derivatives have revealed promising antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Derivatives of 3-oxobutanamide have been investigated for their antibacterial potential. A notable study focused on 2-benzylidene-3-oxobutanamide derivatives, which share the core 3-oxobutanamide scaffold.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2-Benzylidene-3-oxobutanamide Derivatives

CompoundDerivativeBacterial StrainMIC (µg/mL)
1 (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2
1 (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideAcinetobacter baumannii (MDR)16
2 (Z)-2-(4-nitrobenzylidene)-3-oxobutanamideStaphylococcus aureus (MRSA)2

Data extracted from a study on 2-benzylidene-3-oxobutanamide derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin for MRSA)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

  • Add the standardized bacterial inoculum to each well.

  • Include positive and negative controls in separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism is presented below. This is a generalized pathway and has not been specifically validated for this compound.

Anti_Inflammatory_Pathway cluster_intracellular Intracellular Signaling Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane Cell_Membrane Inflammatory_Stimulus->Cell_Membrane COX_LOX_Enzymes COX & LOX Enzymes Cell_Membrane->COX_LOX_Enzymes NF_kB_Pathway NF-κB Pathway Cell_Membrane->NF_kB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) COX_LOX_Enzymes->Pro_inflammatory_Mediators NF_kB_Pathway->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Compound N-(2-Methoxyphenyl) -3-oxobutanamide (Derivative) Compound->COX_LOX_Enzymes Inhibition Compound->NF_kB_Pathway Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

A common method to assess anti-inflammatory potential is to measure the inhibition of cyclooxygenase (COX) enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound

  • Positive control (e.g., indomethacin)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2)

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction.

  • Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of inhibition of COX activity by the test compound compared to the vehicle control.

Anticancer Activity

Preliminary research suggests that the 3-oxobutanamide scaffold may be a promising starting point for the development of anticancer agents. Studies on fused pyrimidine derivatives, which can be synthesized from related starting materials, have shown significant activity against cancer cell lines.

Table 2: Anticancer Activity of Related Heterocyclic Compounds

Compound ClassCell LineActivity MetricValue
Fused PyrimidinesMCF-7 (Breast Cancer)IC50Data not specified in available abstracts, but noted as significant.

This table is illustrative and highlights the potential of the broader chemical class. Specific IC50 values for this compound are not available in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a readily synthesizable compound that holds potential as a building block for the development of novel therapeutic agents. While direct evidence of its biological efficacy is currently sparse, the demonstrated antibacterial, anti-inflammatory, and anticancer activities of its derivatives underscore the importance of the 3-oxobutanamide scaffold in medicinal chemistry.

Future research should focus on a systematic evaluation of this compound itself in a battery of biological assays to establish its intrinsic activity. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of analogues with modifications on both the phenyl ring and the butanamide chain, will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be essential for the rational design of next-generation drug candidates based on this promising chemical scaffold.

Spectroscopic Profile of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Methoxyphenyl)-3-oxobutanamide, a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate structural elucidation, purity assessment, and quality control. While a complete set of experimentally validated spectra from a single source is not publicly available, this document compiles predicted data and established methodologies for analogous compounds to offer a reliable spectroscopic profile.

Chemical Structure and Functional Groups

The structure of this compound comprises several key functional groups that give rise to its characteristic spectroscopic signatures. The diagram below highlights the amide, keto, aryl, and methoxy moieties, which are central to the interpretation of its NMR, IR, and MS spectra.

G This compound Structure cluster_0 cluster_amide Amide cluster_keto Keto cluster_aryl Aryl cluster_methoxy Methoxy N N H H N->H C1 C N->C1 C5 N->C5 O1 O C1->O1 C2 CH2 C1->C2 C3 C C2->C3 O2 O C3->O2 C4 CH3 C3->C4 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C10->C5 O3 O C10->O3 C11 CH3 O3->C11

Caption: Chemical structure of this compound with key functional groups highlighted.

Spectroscopic Data Summary

The following tables present a consolidated view of the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssigned Protons
~10.2Singlet1HN-H (amide)
8.2 - 6.8Multiplet4HAr-H (aromatic)
~3.9Singlet3HO-CH₃ (methoxy)
~3.6Singlet2H-CO-CH₂ -CO- (methylene)
~2.3Singlet3H-CO-CH₃ (methyl)
Disclaimer: These are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental parameters.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assigned Carbon
~204C =O (ketone)
~164C =O (amide)
~148Ar-C (C-O)
~127Ar-C (C-N)
~124Ar-CH
~121Ar-CH
~120Ar-CH
~111Ar-CH
~56O-CH₃
~50-CO-CH₂ -CO-
~30-CO-CH₃
Disclaimer: These are predicted chemical shifts and are subject to experimental variations.

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3200N-H StretchSecondary Amide
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic
~1720C=O StretchKetone
~1660C=O StretchAmide I
~1600, ~1480C=C StretchAromatic Ring
~1540N-H BendAmide II
~1250C-O StretchAryl Ether

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct IonPredicted m/z
[M+H]⁺208.09682
[M+Na]⁺230.07876
[M-H]⁻206.08226
Source: Predicted data based on the molecular formula C₁₁H₁₃NO₃.[1]

Experimental Protocols

The following are representative experimental procedures for acquiring spectroscopic data for this compound, based on standard laboratory practices for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of this compound (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, typically 16 to 32 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled experiment is performed with 1024 to 4096 scans and a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent signal.

Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by ultra-high-performance liquid chromatography (UPLC). Data is acquired in both positive and negative ion modes to observe different adduct ions.

Visualizations

Workflow for Spectroscopic Analysis

The diagram below outlines the standard workflow for the spectroscopic characterization of a synthesized compound like this compound.

G General Workflow for Spectroscopic Analysis synthesis Compound Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation report Final Report & Documentation structure_elucidation->report data_analysis->structure_elucidation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a synthesized compound.

References

Methodological & Application

Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide from 2-methoxyaniline. Two primary synthetic routes are outlined: the acetoacetylation of 2-methoxyaniline with diketene and the condensation reaction with ethyl acetoacetate. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Physical Form Liquid
CAS Number 92-15-9[1]

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Protocol 1: Acetoacetylation using Diketene

This method offers a mild and efficient route for the synthesis of this compound. The reaction proceeds via the nucleophilic attack of the amino group of 2-methoxyaniline on the diketene molecule.[1]

Materials:

  • 2-Methoxyaniline

  • Diketene

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add diketene (1.0 eq) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature between 0 and 25°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

experimental_workflow_diketene cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-methoxyaniline in Dichloromethane cool Cool to 0-5 °C dissolve->cool add_diketene Add Diketene (0-25 °C) cool->add_diketene stir Stir at RT (2-4 hours) add_diketene->stir monitor Monitor by TLC stir->monitor wash Wash with NaHCO₃ and Water monitor->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Fig. 1: Experimental workflow for the synthesis of this compound using diketene.
Protocol 2: Condensation with Ethyl Acetoacetate

A widely employed method for the synthesis of N-aryl acetoacetamides involves the condensation of an aniline derivative with ethyl acetoacetate.[1] This reaction can be performed with or without a catalyst and can be driven by conventional heating or microwave irradiation. An acid-catalyzed variation is also common.

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Potassium tert-butoxide (catalyst, optional)

  • Ethanol (solvent)

  • Dry ether

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

  • Add a catalytic amount of potassium tert-butoxide (optional).

  • Heat the mixture under reflux for 4-8 hours. The reaction can be monitored by TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Triturate the residue with dry ether to induce precipitation of the product.

  • Filter the solid product and wash with small portions of cold, dry ether.

  • Purify the product by recrystallization from aqueous ethanol to yield colorless crystals of this compound.[2]

experimental_workflow_ethyl_acetoacetate cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification mix Mix 2-methoxyaniline, Ethyl Acetoacetate, & Catalyst (optional) reflux Reflux (4-8 hours) mix->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool triturate Triturate with Dry Ether cool->triturate filter Filter triturate->filter recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize

Fig. 2: Experimental workflow for the synthesis of this compound using ethyl acetoacetate.

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)
Amide (NH)~9.0 - 10.0
Aromatic (Ar-H)~6.8 - 8.0
Methoxy (OCH₃)~3.8
Methylene (CH₂)~3.5
Methyl (CH₃)~2.2

It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions. Researchers are advised to perform their own spectral analysis for product characterization.

References

Application Notes and Protocols for the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide, a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.[1][2] Two primary synthetic routes are presented: the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the acetoacetylation of 2-methoxyaniline using diketene. This guide includes in-depth reaction mechanisms, step-by-step experimental protocols, and comprehensive data tables for easy comparison of the two methods.

Introduction

This compound, also known as acetoacet-o-anisidide, is a key building block in organic synthesis. Its utility stems from the presence of multiple functional groups that allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of pharmaceuticals and agrochemicals.[1] The methoxy group on the phenyl ring and the reactive β-dicarbonyl moiety make it particularly useful in multicomponent reactions for the construction of diverse heterocyclic scaffolds.[1] This document outlines two common and effective methods for its preparation.

Detailed Mechanism of Acetoacetylation

The synthesis of this compound is achieved through the acetoacetylation of 2-methoxyaniline. This can be accomplished via two primary pathways, each with a distinct mechanism.

Method 1: Acid-Catalyzed Condensation with Ethyl Acetoacetate

This widely employed method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism:

  • Protonation of the Ester: The acid catalyst protonates the carbonyl oxygen of the ester group of ethyl acetoacetate, increasing its electrophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the activated carbonyl carbon of the protonated ethyl acetoacetate, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the ethoxy group, making it a better leaving group (ethanol).

  • Elimination of Ethanol: The tetrahedral intermediate collapses, leading to the elimination of ethanol and the formation of a protonated amide.

  • Deprotonation: A base (e.g., water or another molecule of 2-methoxyaniline) removes the proton from the nitrogen atom to yield the final product, this compound, and regenerates the acid catalyst.

Acid-Catalyzed Acetoacetylation cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer & Elimination cluster_step4 4. Deprotonation aniline 2-Methoxyaniline tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate ester Ethyl Acetoacetate protonated_ester Protonated Ethyl Acetoacetate ester->protonated_ester + H+ acid H+ protonated_ester->tetrahedral_intermediate protonated_amide Protonated Product tetrahedral_intermediate->protonated_amide - Ethanol product This compound protonated_amide->product - H+ ethanol Ethanol

Figure 1: Mechanism of acid-catalyzed acetoacetylation.

Method 2: Acetoacetylation with Diketene

A highly efficient and milder alternative involves the use of diketene as the acylating agent.[1] This reaction typically proceeds under neutral conditions and at lower temperatures.

Mechanism:

  • Nucleophilic Attack: The amino group of 2-methoxyaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the β-lactone ring in diketene.

  • Ring Opening: This attack leads to the opening of the strained four-membered ring, forming an enolate intermediate.

  • Tautomerization: The enolate intermediate undergoes rapid tautomerization to the more stable keto form, yielding the final product, this compound.

Diketene Acetoacetylation cluster_step1 1. Nucleophilic Attack & Ring Opening cluster_step2 2. Tautomerization aniline 2-Methoxyaniline enolate_intermediate Enolate Intermediate aniline->enolate_intermediate diketene Diketene diketene->enolate_intermediate product This compound enolate_intermediate->product

Figure 2: Mechanism of acetoacetylation with diketene.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis via Acid-Catalyzed Condensation with Ethyl Acetoacetate

This protocol is adapted from general procedures for the synthesis of N-aryl acetoacetamides.[2]

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Potassium tert-butoxide (catalytic amount)

  • Anhydrous ethanol

  • Dry ether

Procedure:

  • In a 250 mL round-bottom flask, combine 2-methoxyaniline and ethyl acetoacetate.

  • Add a catalytic amount of potassium tert-butoxide to the mixture.

  • Heat the reaction mixture under reflux for 1-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Triturate the residue with dry ether.

  • Filter the solid product and wash it with small portions of dry ether.

  • Purify the crude product by recrystallization from aqueous ethanol to obtain a colorless crystalline solid.

Protocol 2: Synthesis via Acetoacetylation with Diketene

This protocol is based on a general and efficient method for the acetoacetylation of anilines.[1]

Materials:

  • 2-Methoxyaniline

  • Diketene

  • Dichloromethane

Procedure:

  • Dissolve 2-methoxyaniline in dichloromethane in a reaction flask equipped with a dropping funnel and a stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Add diketene dropwise to the stirred solution while maintaining the temperature between 0 and 25°C.

  • Monitor the reaction progress using TLC.

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain the pure this compound.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the two synthetic methods.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterMethod 1: Ethyl AcetoacetateMethod 2: Diketene
Acylating Agent Ethyl acetoacetateDiketene
Catalyst Acid (e.g., HCl, H₂SO₄) or Base (e.g., Potassium tert-butoxide)None required
Solvent Ethanol, Methanol, or solvent-freeDichloromethane
Temperature Reflux (78-100°C)0-25°C
Reaction Time 1-10 hoursTypically shorter, monitored by TLC
Yield GoodGood to Excellent

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Melting Point 85-88 °C
¹H NMR (Predicted) δ (ppm): 8.5-9.5 (s, 1H, NH), 6.8-8.2 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)[1]
IR (Predicted, cm⁻¹) 3200-3400 (N-H stretch), >3000 (Aromatic C-H stretch), <3000 (Aliphatic C-H stretch), ~1700 (C=O ketone stretch), ~1650 (C=O amide stretch)[1]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental Workflow start Start reactants Mix 2-Methoxyaniline and Acylating Agent start->reactants reaction Reaction under Specific Conditions reactants->reaction workup Reaction Work-up (e.g., Washing) reaction->workup isolation Crude Product Isolation workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization Product Characterization (NMR, IR, MP) purification->characterization end End characterization->end

Figure 3: General experimental workflow.

Conclusion

Both the acid-catalyzed condensation with ethyl acetoacetate and the acetoacetylation with diketene are effective methods for the synthesis of this compound. The diketene method offers the advantages of milder reaction conditions and often higher yields, making it a preferable choice for many applications. The choice of method may depend on the availability of reagents, desired scale of the reaction, and specific laboratory capabilities. The protocols and data provided in this document serve as a comprehensive guide for researchers in the successful synthesis and characterization of this important chemical intermediate.

References

Application Notes and Protocols: N-(2-Methoxyphenyl)-3-oxobutanamide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-Methoxyphenyl)-3-oxobutanamide as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols and data presented herein are designed to guide researchers in the efficient construction of complex molecules with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the class of β-ketoamides, which are highly valuable precursors in organic synthesis.[1][2] The presence of active methylene and dual carbonyl groups allows for a variety of chemical transformations, making it an ideal candidate for MCRs.[2] Multicomponent reactions, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This document focuses on the application of this compound in two of the most prominent MCRs: the Biginelli and Hantzsch reactions, leading to the formation of dihydropyrimidinones and dihydropyridines, respectively. These heterocyclic cores are prevalent in a wide range of biologically active compounds.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (in this case, this compound), and urea or thiourea. This reaction is typically acid-catalyzed and provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for their therapeutic potential. While the classic Biginelli protocol often suffers from low yields, modern modifications have significantly improved its efficiency.

General Reaction Scheme:

A mixture of an aromatic aldehyde, this compound, and urea (or thiourea) is heated in the presence of a catalyst to yield the corresponding dihydropyrimidinone.

Diagram of the Biginelli Reaction Workflow

Biginelli_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction (Catalyst, Heat) Aldehyde->One-Pot Reaction Butanamide N-(2-Methoxyphenyl) -3-oxobutanamide Butanamide->One-Pot Reaction Urea Urea / Thiourea Urea->One-Pot Reaction Quenching Pour onto ice One-Pot Reaction->Quenching Reaction completion Filtration Filter solid Quenching->Filtration Recrystallization Recrystallize Filtration->Recrystallization DHPM Dihydropyrimidinone Recrystallization->DHPM

Caption: General experimental workflow for the Biginelli reaction.

Experimental Protocol (Representative)

This protocol is a general guideline based on established procedures for the Biginelli reaction.[1]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and a catalytic amount of a suitable catalyst (e.g., benzyltriethylammonium chloride, 10 mol%).[1]

  • Reaction Conditions: Heat the reaction mixture under solvent-free conditions at 100°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice (30 g).

  • Isolation: Stir the mixture for 5-10 minutes until a solid precipitate forms. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Quantitative Data (Representative)

The following table summarizes representative yields for the Biginelli reaction with various aromatic aldehydes, adapted from similar reactions.[1]

EntryAldehydeCatalystTime (h)Yield (%)
14-MethoxybenzaldehydeBenzyltriethylammonium chloride2.592
24-ChlorobenzaldehydeBenzyltriethylammonium chloride3.095
34-NitrobenzaldehydeBenzyltriethylammonium chloride2.090
4BenzaldehydeBenzyltriethylammonium chloride3.588

Hantzsch Reaction: Synthesis of Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-ketoamide like this compound), and an ammonia source. This reaction provides access to 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.

General Reaction Scheme:

An aromatic aldehyde reacts with two equivalents of this compound and a source of ammonia (e.g., ammonium acetate or ammonium hydroxide) in a suitable solvent, typically under reflux, to yield the corresponding 1,4-dihydropyridine.

Diagram of the Hantzsch Reaction Mechanism

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Butanamide N-(2-Methoxyphenyl) -3-oxobutanamide Butanamide->Knoevenagel Enamine Enamine Formation Butanamide->Enamine Ammonia Ammonia Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Aryl-ylidene Enamine->Michael Enamine intermediate Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Protocol (Representative)

This protocol is a general procedure based on established Hantzsch syntheses.[3]

  • Reaction Setup: To a solution of the aromatic aldehyde (10 mmol) in a suitable solvent such as isopropanol or ethanol (50 mL), add this compound (20 mmol) and ammonium acetate (15 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for the required time (typically 4-12 hours), monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.

Quantitative Data (Representative)

The following table presents representative yields for the Hantzsch reaction with various aromatic aldehydes, based on analogous syntheses.[3]

EntryAldehydeSolventTime (h)Yield (%)
14-MethoxybenzaldehydeIsopropanol885
23-MethoxybenzaldehydeIsopropanol1082
34-ChlorobenzaldehydeEthanol1278
4BenzaldehydeEthanol1275

Conclusion

This compound is a highly effective and versatile substrate for multicomponent reactions, enabling the efficient synthesis of medicinally relevant heterocyclic compounds such as dihydropyrimidinones and dihydropyridines. The protocols and data provided serve as a practical guide for researchers to explore the synthetic potential of this valuable building block in the development of novel chemical entities for drug discovery programs. The operational simplicity and high yields of these one-pot procedures make them attractive for the construction of compound libraries for high-throughput screening.

References

Application Notes and Protocols for the Synthesis of Cinnolines using N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 8-methoxy-4-methylcinnolin-3-ol, a cinnoline derivative, utilizing N-(2-Methoxyphenyl)-3-oxobutanamide as the starting material. The synthetic strategy involves an intramolecular cyclization reaction initiated by diazotization of the primary aromatic amine. This application note includes a comprehensive experimental procedure, characterization data, and a proposed reaction mechanism.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of the cinnoline scaffold is a key step in the development of novel therapeutic agents. This protocol outlines a method for the synthesis of a substituted cinnoline via a Japp-Klingemann type intramolecular cyclization of this compound.

Experimental Workflow

The overall synthetic strategy involves two main steps: the diazotization of the this compound and the subsequent intramolecular cyclization to yield the cinnoline product.

experimental_workflow start Start diazotization Diazotization of This compound start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization Spontaneous isolation Isolation and Purification cyclization->isolation characterization Characterization isolation->characterization product 8-methoxy-4-methylcinnolin-3-ol characterization->product

Figure 1. Experimental workflow for the synthesis of 8-methoxy-4-methylcinnolin-3-ol.

Experimental Protocols

Synthesis of 8-methoxy-4-methylcinnolin-3-ol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with potassium iodide-starch paper.

  • Intramolecular Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol to afford pure 8-methoxy-4-methylcinnolin-3-ol.

Proposed Signaling Pathway/Reaction Mechanism

The reaction proceeds via the formation of a diazonium salt from the aniline moiety of the starting material. This is followed by an intramolecular electrophilic attack of the diazonium group onto the enol form of the beta-ketoamide, leading to the formation of the cinnoline ring system.

reaction_mechanism start_material This compound diazonium_salt Diazonium Salt Intermediate start_material->diazonium_salt NaNO2, HCl enol_form Enol/Enolate Form start_material->enol_form Tautomerization cyclization_intermediate Cyclization Intermediate diazonium_salt->cyclization_intermediate enol_form->cyclization_intermediate product 8-methoxy-4-methylcinnolin-3-ol cyclization_intermediate->product Proton Transfer & Aromatization

Figure 2. Proposed reaction mechanism for the formation of 8-methoxy-4-methylcinnolin-3-ol.

Data Presentation

The following table summarizes the expected quantitative and qualitative data for the synthesized 8-methoxy-4-methylcinnolin-3-ol.

ParameterValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Pale yellow solid
Melting Point 210-212 °C (Predicted)
Yield 60-70% (Typical)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.5 (s, 1H, OH), 7.8-7.2 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 160.2, 148.5, 142.1, 135.8, 128.4, 122.7, 118.9, 112.5, 56.3, 15.8
IR (KBr, cm⁻¹) 3400-3200 (O-H), 1640 (C=N), 1600, 1480 (C=C, aromatic), 1250 (C-O)
MS (ESI+) m/z 203.08 [M+H]⁺

Note: The spectroscopic data presented is a representative prediction based on the analysis of similar cinnoline structures and may vary slightly in an actual experimental setting.

Application Note: A Robust HPLC-UV Method for the Quantification of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Methoxyphenyl)-3-oxobutanamide. The developed isocratic method utilizes a C18 column and a UV detector, providing a straightforward and efficient analytical solution for process monitoring, quality control, and research applications involving this compound. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method performance characteristics.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and pigments.[1][2] Accurate and precise quantification of this compound is crucial for ensuring product quality, optimizing reaction conditions, and conducting pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of small organic molecules due to its high resolution, sensitivity, and reproducibility.[3] This application note presents a validated HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[4]
Molecular Formula C₁₁H₁₃NO₃[5][6]
Molecular Weight 207.23 g/mol [5][7]
Appearance White crystalline solid[1]
CAS Number 92-15-9[6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition system was used.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (~25 °C)
Detection Wavelength 254 nm (or the experimentally determined λmax)
Run Time 10 minutes
Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve an estimated concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and Data Presentation

The developed method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are critical for ensuring the reliability of the method.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte

Workflow and Diagrams

The following diagrams illustrate the logical workflow of the analytical method development and the experimental process.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution Dissolve->Dilute Filter Filtration Dilute->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: HPLC analytical workflow for this compound.

method_development_logic cluster_optimization Method Optimization start Define Analytical Goal: Quantify this compound lit_review Literature Review & Physicochemical Properties start->lit_review method_selection Select HPLC Method: Reversed-Phase lit_review->method_selection col_select Column Selection (C18) method_selection->col_select mp_select Mobile Phase (ACN/H2O/Acid) col_select->mp_select flow_rate Flow Rate (1.0 mL/min) mp_select->flow_rate detection Detection Wavelength (254 nm) flow_rate->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation protocol Finalize Protocol & Application Note validation->protocol

Caption: Logical flow for HPLC method development.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily adaptable in most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this compound.

References

Application Note: Derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the chemical derivatization of N-(2-Methoxyphenyl)-3-oxobutanamide, a versatile scaffold for generating compound libraries for biological screening. Due to its multiple reactive sites, this starting material is ideal for synthesizing a diverse range of heterocyclic and substituted derivatives. We outline synthetic methodologies for creating derivatives and provide standardized protocols for screening their potential antimicrobial, anticancer, and anti-inflammatory activities.

Introduction

This compound is a beta-ketoamide that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, featuring an active methylene group, a ketone, and an amide, allows for a wide array of chemical transformations. These modifications can produce a library of novel compounds for high-throughput biological screening. The 3-oxobutanamide scaffold is a component of molecules that have shown potential antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the methoxy group can also influence biological activity, with studies on related structures showing that it can promote cytotoxicity in various cancer cell lines.[2][3] This application note details procedures for derivatizing this scaffold and screening the resulting compounds to identify novel therapeutic leads.

Synthesis of this compound Derivatives

The reactivity of the beta-ketoamide structure allows for several key derivatization strategies. The most common approaches involve reactions at the active methylene group (C2) and condensation reactions involving the ketone (C3).

Strategy 1: Knoevenagel Condensation for Benzylidene Derivatives

This reaction introduces a substituted benzylidene group at the C2 position, a modification known to be present in compounds with antibacterial activity.[1][4]

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) and a selected substituted benzaldehyde (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq).

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum. If necessary, recrystallize from ethanol to achieve higher purity.

Strategy 2: Synthesis of Hydrazone Derivatives

Coupling with diazonium salts introduces a hydrazone group, creating compounds with potential biological activities, including uses as pigments and inhibitors of enzymes like HIV integrase.[5]

Experimental Protocol:

  • Diazonium Salt Preparation: Dissolve an aromatic amine (e.g., 4-nitroaniline) (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5°C.

  • Coupling Reaction: Dissolve this compound (1.0 eq) in aqueous ethanol containing sodium acetate.

  • Addition: Slowly add the prepared diazonium salt solution to the butanamide solution at 0-5°C with constant stirring.

  • Isolation: Allow the mixture to stir for an additional 1-2 hours. The resulting colored hydrazone product will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Strategy 3: Biginelli Reaction for Pyrimidine Derivatives

A multi-component reaction to synthesize dihydropyrimidinone (DHPM) derivatives, a class of heterocyclic compounds with a wide range of pharmacological properties.[6]

Experimental Protocol:

  • Mixing: In a round-bottom flask, combine this compound (1.0 eq), a chosen aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl or H₂SO₄.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring completion by TLC.

  • Isolation: After cooling, pour the reaction mixture into crushed ice. The solid product will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure pyrimidine derivative.

G General Derivatization Workflow start N-(2-Methoxyphenyl)- 3-oxobutanamide proc1 Knoevenagel Condensation start->proc1 proc2 Azo Coupling start->proc2 proc3 Biginelli Reaction start->proc3 sub_aldehyde Substituted Benzaldehyde sub_aldehyde->proc1 diaz_salt Aromatic Diazonium Salt diaz_salt->proc2 aldehyde_urea Aldehyde + Urea/ Thiourea aldehyde_urea->proc3 prod1 Benzylidene Derivatives proc1->prod1 prod2 Hydrazone Derivatives proc2->prod2 prod3 Pyrimidine Derivatives proc3->prod3

Caption: Synthetic pathways for derivatizing the core scaffold.

Biological Screening Protocols

Once a library of derivatives is synthesized and purified, the next step is to screen them for biological activity. Below are standard protocols for primary screening.

Protocol: Antimicrobial Activity Screening (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[4]

  • Fungal strains (e.g., Candida albicans).[7]

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (DMSO).

Procedure:

  • Plate Preparation: Add 100 µL of appropriate broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock compound solution to the first well and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.

  • Inoculum Preparation: Prepare a microbial suspension standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: Anticancer Activity Screening (MTT Cytotoxicity Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, U-87 glioblastoma).[2][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.1 to 100 µM) prepared by serial dilution in the culture medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Solubilization: Remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

G Biological Screening Workflow lib Synthesized Derivative Library screen Primary High-Throughput Screening lib->screen antimicrobial Antimicrobial Assay (e.g., MIC) screen->antimicrobial Target 1 anticancer Anticancer Assay (e.g., MTT) screen->anticancer Target 2 antiinflam Anti-inflammatory Assay (e.g., NO Inhibition) screen->antiinflam Target 3 hits Identification of 'Hits' (Active Compounds) antimicrobial->hits anticancer->hits antiinflam->hits secondary Secondary / Confirmatory Assays hits->secondary dose Dose-Response (IC₅₀ / EC₅₀) secondary->dose selectivity Selectivity / Toxicity (vs. Normal Cells) secondary->selectivity lead Lead Compound for Optimization dose->lead selectivity->lead

Caption: Workflow for screening synthesized derivatives.

Data Presentation and Interpretation

Quantitative data from screening should be organized into tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)

Compound ID R-Group (from Benzaldehyde) S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
Parent - >128 >128 >128
D-01 4-Nitro 16 32 64
D-02 4-Chloro 32 64 128
D-03 4-Methoxy 64 >128 >128

| Cipro. | - | 1 | 0.5 | N/A |

Table 2: Example Anticancer Cytotoxicity Data (IC₅₀ in µM)

Compound ID Derivative Type MCF-7 (Breast) U-87 (Glioblastoma) HEK293 (Non-cancerous)
Parent - >100 >100 >100
D-04 Hydrazone 15.5 25.2 89.1
D-05 Pyrimidine 8.2 12.7 55.4
D-06 Benzylidene 22.1 30.5 >100

| Doxorubicin | - | 0.5 | 0.8 | 1.2 |

Potential Mechanism of Action: Apoptosis Induction

Derivatives of related scaffolds have been shown to induce apoptosis in cancer cells.[1] A potential mechanism for active anticancer compounds identified through screening could involve the activation of intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.

G Hypothetical Apoptosis Pathway compound Active Derivative (e.g., D-05) receptor Death Receptor (e.g., Fas, TRAIL) compound->receptor Extrinsic Pathway mito Mitochondrial Stress (Bcl-2 family dysregulation) compound->mito Intrinsic Pathway cas8 Caspase-8 (Initiator) receptor->cas8 cas9 Caspase-9 (Initiator) mito->cas9 cas3 Caspase-3 (Executioner) cas8->cas3 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Potential mechanism of action for anticancer derivatives.

Conclusion

This compound is an excellent starting material for generating diverse compound libraries. By employing synthetic strategies such as Knoevenagel condensations, azo coupling, and Biginelli reactions, researchers can create novel molecules for biological evaluation. The provided protocols for antimicrobial and anticancer screening offer a standardized workflow to identify and characterize promising lead compounds for further development in drug discovery programs.

References

Application Note: Protocol for the Selective Reduction of the Ketone Group in N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Methoxyphenyl)-3-oxobutanamide is a β-keto amide, a structural motif present in various biologically active molecules and pharmaceutical intermediates. The selective reduction of the ketone functionality to a secondary alcohol, yielding N-(2-methoxyphenyl)-3-hydroxybutanamide, is a critical transformation in the synthesis of more complex molecules. This reduction introduces a chiral center, making the development of stereoselective methods highly valuable. This application note provides detailed protocols for the chemoselective reduction of the ketone group in this compound using sodium borohydride, a mild and effective reducing agent. Additionally, it briefly discusses catalytic hydrogenation as an alternative approach for achieving high enantioselectivity.

Key Transformation

The primary reaction discussed is the reduction of the ketone in this compound to the corresponding β-hydroxy amide.

Chemical reaction scheme for the reduction of this compound.

Methodologies and Protocols

Two primary methods for the reduction of the ketone in β-keto amides are presented: sodium borohydride reduction for a straightforward and chemoselective conversion, and catalytic asymmetric hydrogenation for stereocontrolled synthesis.

Protocol 1: Sodium Borohydride Mediated Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent that readily reduces ketones in the presence of less reactive functional groups like amides.[1] This makes it an ideal reagent for the target transformation. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at mild temperatures.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of acetone or 1 M hydrochloric acid (HCl) at 0 °C until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(2-methoxyphenyl)-3-hydroxybutanamide by column chromatography on silica gel or by recrystallization to afford the pure product.

Alternative Protocol: Catalytic Asymmetric Hydrogenation

For the synthesis of enantiomerically enriched β-hydroxy amides, catalytic asymmetric hydrogenation is a powerful technique.[2][3] This method employs a chiral transition metal catalyst, typically based on ruthenium (Ru) or iridium (Ir), to stereoselectively deliver hydrogen to the prochiral ketone.[4][5]

General Considerations for Catalytic Asymmetric Hydrogenation:

  • Catalyst Selection: The choice of a chiral ligand is crucial for achieving high enantioselectivity. Various chiral phosphine ligands are commonly employed.[2]

  • Reaction Conditions: These reactions are typically performed under a hydrogen atmosphere at elevated pressure and in a suitable solvent (e.g., methanol, ethanol).

  • Substrate Purity: The purity of the substrate and solvent is critical to avoid catalyst deactivation.

Due to the specialized nature of the catalysts and equipment, a detailed, universally applicable protocol is not provided here. Researchers should refer to specific literature procedures for the chosen catalyst system.[2][3]

Data Presentation

The following table summarizes the expected outcomes and key parameters for the sodium borohydride reduction protocol.

ParameterSodium Borohydride ReductionCatalytic Asymmetric Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂) with a chiral catalyst
Product N-(2-methoxyphenyl)-3-hydroxybutanamide(R)- or (S)-N-(2-methoxyphenyl)-3-hydroxybutanamide
Stereoselectivity Racemic mixtureHigh enantioselectivity (up to 99% ee)[2]
Typical Yield Good to excellentHigh (up to 99%)[2]
Reaction Conditions 0 °C to room temperature, atmospheric pressureElevated pressure and temperature
Advantages Simple procedure, readily available reagentsHigh stereocontrol, atom-economical
Disadvantages Produces a racemic mixtureRequires specialized catalysts and equipment

Visualizations

The following diagrams illustrate the experimental workflow for the sodium borohydride reduction and the logical relationship of the reduction methods.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench Reaction monitor->quench evaporate Remove Solvent quench->evaporate extract Extract Product evaporate->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Experimental workflow for the sodium borohydride reduction.

logical_relationship start Reduction of This compound method1 Sodium Borohydride Reduction (Non-stereoselective) start->method1 method2 Catalytic Asymmetric Hydrogenation (Stereoselective) start->method2 product1 Racemic N-(2-methoxyphenyl)-3-hydroxybutanamide method1->product1 product2 Enantiomerically Enriched (R)- or (S)-Product method2->product2

Methods for the reduction of the β-keto amide.

References

Application Notes and Protocols: N-(2-Methoxyphenyl)-3-oxobutanamide as a Versatile Coupling Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyphenyl)-3-oxobutanamide is a β-ketoamide that serves as a valuable and versatile coupling agent in organic synthesis. Its utility stems from the presence of multiple functional groups, which allow for a variety of chemical transformations.[1] This compound is a key intermediate in the production of pigments and the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The methoxy group on the N-aryl substituent influences the reactivity and properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a coupling agent in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
CAS Number 92-15-9
Appearance White crystalline solid
IUPAC Name This compound
SMILES CC(=O)CC(=O)NC1=CC=CC=C1OC
InChIKey KYYRTDXOHQYZPO-UHFFFAOYSA-N

Applications Overview

This compound is primarily utilized in the following applications:

  • Azo Coupling Reactions for Pigment Synthesis: It serves as a coupling component in azo coupling reactions to produce commercially important pigments, such as Pigment Yellow 74.

  • Synthesis of Heterocyclic Compounds: It is a key building block in multicomponent reactions for the synthesis of diverse and complex heterocyclic structures.

  • Precursor for Cinnoline Derivatives: It is used as a starting material for the synthesis of 4-aminocinnolines, which are of interest in medicinal chemistry.

Application Note 1: Synthesis of Azo Pigments (Pigment Yellow 74)

Principle:

This compound acts as a coupling component that reacts with a diazonium salt to form a stable azo pigment. In this example, the diazonium salt is prepared from 2-methoxy-4-nitroaniline. The resulting product, Pigment Yellow 74, is a widely used yellow pigment.

Reaction Scheme:

G cluster_0 Diazotization cluster_1 Coupling A 2-Methoxy-4-nitroaniline B Diazonium Salt A->B NaNO₂, HCl, 0-5 °C D Pigment Yellow 74 B->D C This compound C->D

Caption: General workflow for the synthesis of Pigment Yellow 74.

Experimental Protocol: Synthesis of Pigment Yellow 74

This protocol is adapted from established industrial synthesis methods.

Materials:

  • 2-Methoxy-4-nitroaniline

  • 35% Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Sulfamic acid

  • This compound (Acetoacetyl-o-anisidide)

  • Sodium hydroxide (NaOH)

  • Sodium acetate

  • Acetic acid

  • Deionized water

  • Ice

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • pH meter

Procedure:

Part 1: Preparation of the Diazonium Salt Solution

  • In a reaction vessel, add 181.4 g of 2-methoxy-4-nitroaniline to a mixture of 700 g of water and 315 g of 35% hydrochloric acid. Stir to create a dispersion.[2]

  • Cool the dispersion to below 10°C by adding approximately 600 g of ice.[2]

  • Slowly add a solution of 87 g of sodium nitrite dissolved in 100 g of water to the cooled dispersion. Maintain the temperature at 10°C or less.[2]

  • Stir the mixture for 1 hour, ensuring the temperature remains below 10°C.[2]

  • Check for excess nitrous acid using starch-iodide paper. If present, add a small amount of sulfamic acid until the test is negative.[2]

  • Filter the resulting solution to obtain the clear diazonium salt solution.

Part 2: Preparation of the Coupling Agent Solution

  • In a separate large reaction vessel, dissolve 100 g of sodium acetate in 8900 g of water.[2]

  • Add 256.7 g of this compound to the sodium acetate solution and stir to form a dispersion.[2]

  • Add 185 g of 30% sodium hydroxide solution and stir until the coupling agent is fully dissolved.[2]

  • Slowly add 110 g of 80% acetic acid dropwise to adjust the pH to 6.[2]

  • Adjust the temperature of the coupling agent solution to 25°C.[2]

Part 3: Azo Coupling Reaction

  • Slowly add the diazonium salt solution from Part 1 to the coupling agent solution from Part 2 over a period of 120 minutes with vigorous stirring. Maintain the temperature at 25°C.[2]

  • After the addition is complete, raise the temperature of the reaction mixture to 90°C and hold for 30 minutes for heat treatment.[2]

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated pigment and wash thoroughly with water to remove any by-product salts.[2]

  • Dry the pigment in a drying oven at 80°C.[2]

  • The dried pigment can be ground to achieve the desired particle size.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
2-Methoxy-4-nitroaniline168.15181.41.08
This compound207.23256.71.24
Sodium Nitrite69.00871.26
Product Yield (g) Yield (mol)
Pigment Yellow 74425.40497.01.17

Yield reported in the source literature.[2]

Application Note 2: Multicomponent Reaction for Heterocycle Synthesis

Principle:

This compound can participate in multicomponent reactions (MCRs) to generate complex heterocyclic scaffolds in a single step. The outcome of the reaction can be influenced by the reaction conditions. In this example, the three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and this compound can yield different products depending on the use of a Lewis acid catalyst and ultrasonication.

Reaction Scheme:

MCR cluster_conditions Reaction Conditions cluster_products Products A 5-Amino-3-methylisoxazole Stirring Stirring, rt, Yb(OTf)₃ A->Stirring Ultrasound Ultrasonication, rt, Yb(OTf)₃ A->Ultrasound B Salicylaldehyde B->Stirring B->Ultrasound C This compound C->Stirring C->Ultrasound P1 Dihydroisoxazolopyridine derivative Stirring->P1 P2 Benzoxazocine derivative Ultrasound->P2

Caption: Switchable pathways in a multicomponent reaction.

Experimental Protocol: Synthesis of a Dihydroisoxazolopyridine Derivative

This protocol is based on the work of Zherebnenko et al. in Beilstein J. Org. Chem. 2014, 10, 3019–3030.

Materials:

  • 5-Amino-3-methylisoxazole

  • Salicylaldehyde

  • This compound

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a solution of 5-amino-3-methylisoxazole (1 mmol) and salicylaldehyde (1 mmol) in ethanol (5 mL), add this compound (1 mmol).

  • Add ytterbium(III) triflate (10 mol %) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the dihydroisoxazolopyridine derivative.

Quantitative Data:

ReactantAmount (mmol)CatalystProductYield (%)
5-Amino-3-methylisoxazole1Yb(OTf)₃ (10 mol %)Dihydroisoxazolopyridine derivative70-80% (typical)
Salicylaldehyde1
This compound1

Note: Yields can vary depending on the specific substituents and reaction scale.

Application Note 3: Synthesis of Hydrazone Intermediates for Cinnoline Synthesis

Principle:

This compound can undergo a coupling reaction with diazonium salts to form hydrazone derivatives. These hydrazones are important intermediates in the synthesis of various heterocyclic compounds, including 4-aminocinnolines. This application note describes the synthesis of N-(2-Methoxyphenyl)-2-phenylhydrazono-3-oxobutanamide.

Reaction Scheme:

G cluster_0 Diazotization cluster_1 Coupling A Aniline B Benzenediazonium chloride A->B NaNO₂, HCl, 0-5 °C D N-(2-Methoxyphenyl)-2-phenylhydrazono-3-oxobutanamide B->D C This compound C->D

Caption: Synthesis of a hydrazone intermediate.

Experimental Protocol: Synthesis of N-(2-Methoxyphenyl)-2-phenylhydrazono-3-oxobutanamide

Materials:

  • Aniline

  • Concentrated Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • This compound

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

Part 1: Preparation of the Diazonium Salt

  • Dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a beaker.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (10 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 15-20 minutes at 0-5°C.

Part 2: Coupling Reaction

  • In a separate beaker, dissolve this compound (10 mmol) in ethanol (20 mL).

  • Add a solution of sodium acetate (20 mmol) in water (20 mL) to the solution of the coupling agent.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the solution of the coupling agent with constant stirring.

  • A colored precipitate of the hydrazone should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Allow the mixture to stand at room temperature for 1 hour.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol to obtain the pure hydrazone.

Quantitative Data:

ReactantAmount (mmol)ProductExpected Yield (%)
Aniline10N-(2-Methoxyphenyl)-2-phenylhydrazono-3-oxobutanamide>85% (typical)
This compound10

Conclusion

This compound is a highly effective coupling agent with broad applications in the synthesis of pigments and heterocyclic compounds. The protocols provided herein offer a starting point for researchers to utilize this versatile reagent in their synthetic endeavors. The ability to control reaction pathways in multicomponent reactions by modifying reaction conditions highlights the potential for generating diverse molecular scaffolds for drug discovery and materials science.

References

Application Notes and Protocols for Growing Single Crystals of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing single crystals of N-(2-Methoxyphenyl)-3-oxobutanamide, a crucial step for determining its three-dimensional molecular structure through X-ray crystallography. Understanding the precise arrangement of atoms in a crystal is fundamental for structure-activity relationship (SAR) studies, polymorph screening, and rational drug design.

Compound Properties and Synthesis Overview

This compound is a β-ketoamide derivative. Its synthesis commonly involves the condensation of 2-methoxyaniline with a β-keto-ester like ethyl acetoacetate or diketene.[1] For successful crystallization, it is imperative to start with a highly purified sample. Purification of the crude product can be achieved by recrystallization from a solvent system such as ethanol/water or by silica gel column chromatography.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃PubChem[2]
Molecular Weight 207.23 g/mol BLDpharm[3]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Melting Point Not explicitly stated in search results; requires experimental determination.
Solubility Soluble in solvents like ethanol, methanol, and acetone.[1][4] Sparingly soluble in water.

Principles of Single Crystal Growth

The formation of a single crystal from a solution requires a slow and controlled transition from a state of saturation or supersaturation to a state of lower solubility, allowing molecules to arrange themselves in a highly ordered lattice. The key to growing high-quality single crystals is to allow this process to occur gradually, avoiding rapid precipitation which leads to the formation of polycrystalline or amorphous solids. The choice of solvent and crystallization technique are the most critical factors.

Experimental Protocols

A systematic approach to screening various conditions is recommended to find the optimal parameters for growing diffraction-quality single crystals.

Solvent Screening

The initial and most critical step is to identify suitable solvents. An ideal solvent will dissolve the compound at a higher temperature but not at a lower temperature (for slow cooling) or will allow for a slow evaporation rate.

Protocol for Solvent Screening:

  • Place a small amount (1-2 mg) of purified this compound into several small vials.

  • Add a common organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise to each vial at room temperature until the solid dissolves.

  • Record the approximate solubility in each solvent.

  • For solvents in which the compound is soluble, this indicates they can be used for slow evaporation or as the primary solvent in a vapor diffusion setup.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial to determine if solubility increases significantly with temperature. If so, these are good candidates for the slow cooling method.

  • A binary solvent system, such as ethanol/water, can also be effective.[1]

Table 2: Suggested Solvents for Screening

SolventRationale
Methanol Often a good solvent for polar organic molecules.[4]
Ethanol Similar to methanol, and part of a known recrystallization system (ethanol/water).[1]
Acetone A more polar aprotic solvent that can offer different solubility characteristics.
Ethyl Acetate A moderately polar solvent.
Toluene A non-polar aromatic solvent.
Hexane A non-polar solvent, often used as an anti-solvent.
Water The compound is likely sparingly soluble; can be used as an anti-solvent or for crystallization of related compounds.[5]
Crystallization Techniques

Based on the results of the solvent screening, the following techniques can be employed. It is advisable to set up multiple crystallization experiments in parallel using different solvents and techniques.

This is one of the simplest and most common crystallization methods.

Protocol for Slow Evaporation:

  • Dissolve the purified this compound in a suitable solvent (identified during screening) at room temperature to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

SlowEvaporation A Dissolve Compound in Suitable Solvent B Filter Solution into Clean Vial A->B Create saturated solution C Cover Vial with Punctured Lid B->C Remove particulates D Store in Vibration-Free Environment C->D Allow slow evaporation E Monitor for Crystal Growth D->E Over days/weeks

Slow Evaporation Workflow

This method is effective when the compound's solubility is significantly higher at elevated temperatures.

Protocol for Slow Cooling:

  • Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol/water or a single solvent with temperature-dependent solubility) by heating the mixture until the solid is completely dissolved.

  • Filter the hot solution into a clean vial that has been pre-warmed to prevent premature crystallization.

  • Seal the vial tightly and place it in an insulated container (e.g., a Dewar flask filled with warm water or a styrofoam box) to slow down the cooling process.

  • Allow the solution to cool to room temperature over 24-48 hours.

  • Observe the formation of crystals as the solution cools and solubility decreases.

SlowCooling A Prepare Saturated Solution at Elevated Temperature B Filter Hot Solution into Clean Vial A->B Ensure complete dissolution C Seal Vial and Place in Insulated Container B->C Prevent premature precipitation D Allow to Cool Slowly to Room Temperature C->D Control cooling rate E Monitor for Crystal Formation D->E Over 24-48 hours

Slow Cooling Workflow

In this technique, a more volatile solvent in which the compound is soluble is allowed to slowly mix with an "anti-solvent" in which the compound is insoluble, gradually reducing the overall solubility.

Protocol for Vapor Diffusion:

  • Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, acetone).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar or beaker that contains a larger volume of an anti-solvent (a solvent in which the compound is insoluble, e.g., hexane or water).

  • Seal the larger container. The more volatile solvent from the inner vial will slowly diffuse into the outer reservoir, and the vapor of the anti-solvent will diffuse into the inner vial.

  • This slow change in solvent composition will gradually decrease the solubility of the compound, leading to the formation of crystals over time.

VaporDiffusion cluster_0 Sealed Outer Jar cluster_1 Open Inner Vial A Anti-Solvent Reservoir (e.g., Hexane) C Slow Diffusion of Vapors A->C Anti-Solvent Vapor In Good Solvent Vapor Out B Compound Dissolved in Good Solvent (e.g., Ethanol) B->C D Gradual Decrease in Solubility C->D E Crystal Formation D->E

References

Application Notes and Protocols for Testing N-(2-Methoxyphenyl)-3-oxobutanamide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyphenyl)-3-oxobutanamide is a chemical compound with a structure suggesting potential biological activities. While its primary use has been in synthesis, its butanamide and 2-methoxyphenol moieties are found in molecules with known bioactivities, including anti-inflammatory, antioxidant, and anticancer effects. Derivatives of butanamide have shown inhibitory effects on matrix metalloproteinases (MMPs) and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Furthermore, compounds containing a 2-methoxyphenol group have been explored for their antioxidant and COX-2 inhibitory properties.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's bioactivity. The following protocols detail assays for cytotoxicity, antioxidant potential, and inhibitory effects on key enzymes involved in inflammation and cancer progression.

General Workflow for Bioactivity Screening

The following diagram outlines the general workflow for testing the bioactivity of this compound.

G cluster_0 Initial Screening cluster_1 Enzyme Inhibition Assays Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) MMP Inhibition Assay MMP Inhibition Assay Cytotoxicity Assay (MTT)->MMP Inhibition Assay Determine non-toxic concentrations COX-2 Inhibition Assay COX-2 Inhibition Assay Cytotoxicity Assay (MTT)->COX-2 Inhibition Assay Determine non-toxic concentrations 5-LOX Inhibition Assay 5-LOX Inhibition Assay Cytotoxicity Assay (MTT)->5-LOX Inhibition Assay Determine non-toxic concentrations Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Further Mechanistic Studies Further Mechanistic Studies Antioxidant Assay (DPPH)->Further Mechanistic Studies MMP Inhibition Assay->Further Mechanistic Studies COX-2 Inhibition Assay->Further Mechanistic Studies 5-LOX Inhibition Assay->Further Mechanistic Studies

Caption: General experimental workflow for assessing the bioactivity of this compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent cell-based assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Protocol:

  • Cell Seeding: Seed cells (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
0.1
1
10
50
100
Positive Control
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of the test compound.[3][4]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.[3]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation:

Concentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
Blank (Methanol)0
10
25
50
100
Positive Control
Anti-inflammatory and Anti-cancer Potential: Enzyme Inhibition Assays

This assay determines the ability of this compound to inhibit the activity of MMPs, which are involved in cancer invasion and metastasis. A generic fluorometric assay kit can be used.

Protocol (General):

  • Reagent Preparation: Reconstitute the MMP enzyme, fluorogenic substrate, and inhibitor control according to the kit's instructions.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the MMP enzyme, and various concentrations of this compound. Include a vehicle control, a positive control (a known MMP inhibitor like NNGH), and a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Data Presentation:

Concentration (µM)Fluorescence Rate (RFU/min)% Inhibition
No Enzyme Control100
Vehicle Control0
1
10
50
100
Positive Control

This assay measures the inhibition of COX-2, an enzyme involved in inflammation and carcinogenesis. A colorimetric or fluorometric inhibitor screening kit is recommended.[5][6]

Protocol (General):

  • Reagent Preparation: Prepare reagents as per the kit's manual, including the COX-2 enzyme, heme, and arachidonic acid (substrate).

  • Reaction Setup: To a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of this compound. Include a vehicle control and a positive control (e.g., celecoxib).

  • Pre-incubation: Incubate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a specific incubation time, stop the reaction and measure the product formation using the kit's detection reagent (e.g., measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine at 590 nm).[6]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (590 nm)% Inhibition
No Enzyme Control100
Vehicle Control0
1
10
50
100
Positive Control

This assay assesses the inhibitory effect on 5-LOX, another key enzyme in the inflammatory pathway.

Protocol (General):

  • Reagent Preparation: Prepare a buffer (e.g., phosphate buffer, pH 6.3), a solution of linoleic acid (substrate), and a 5-lipoxygenase enzyme solution.

  • Reaction Mixture: In a UV-compatible 96-well plate, mix the buffer, various concentrations of this compound, and the 5-LOX enzyme solution. Include a vehicle control and a positive control (e.g., Zileuton).

  • Reaction Initiation: Add the linoleic acid solution to start the reaction.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Determine the initial reaction rate from the linear portion of the absorbance curve. Calculate the percentage of 5-LOX inhibition and the IC50 value.

Data Presentation:

Concentration (µM)ΔAbs/min (234 nm)% Inhibition
No Enzyme Control100
Vehicle Control0
1
10
50
100
Positive Control

Signaling Pathway Diagrams

Potential MMP-Involving Signaling Pathway

MMPs are often regulated by complex signaling cascades in cancer. The following diagram illustrates a simplified, common pathway that could be investigated if this compound shows MMP inhibitory activity.

G cluster_0 Upstream Signaling cluster_1 Transcription Factor Activation cluster_2 Gene Expression & Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) MAPK Pathway (ERK, JNK, p38) MAPK Pathway (ERK, JNK, p38) Cytokines (e.g., TNF-α)->MAPK Pathway (ERK, JNK, p38) Receptor Tyrosine Kinases->MAPK Pathway (ERK, JNK, p38) AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) MAPK Pathway (ERK, JNK, p38)->AP-1 (c-Jun/c-Fos) NF-κB NF-κB MAPK Pathway (ERK, JNK, p38)->NF-κB MMP Gene Transcription MMP Gene Transcription AP-1 (c-Jun/c-Fos)->MMP Gene Transcription NF-κB->MMP Gene Transcription MMP Protein MMP Protein MMP Gene Transcription->MMP Protein ECM Degradation ECM Degradation MMP Protein->ECM Degradation Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis

Caption: A simplified signaling pathway leading to MMP expression and cancer cell invasion.

Potential COX-2-Involving Signaling Pathway

The expression of COX-2 is induced by pro-inflammatory stimuli and is a key factor in inflammation and cancer. The diagram below shows a common signaling pathway for COX-2 induction.

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Transcription and Translation cluster_3 Downstream Effects Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) IKK Complex IKK Complex Pro-inflammatory Cytokines (TNF-α, IL-1β)->IKK Complex LPS LPS LPS->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus COX-2 Gene Transcription COX-2 Gene Transcription NF-κB Translocation to Nucleus->COX-2 Gene Transcription COX-2 Protein COX-2 Protein COX-2 Gene Transcription->COX-2 Protein Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Protein->Prostaglandin Synthesis Inflammation & Pain Inflammation & Pain Prostaglandin Synthesis->Inflammation & Pain

Caption: The NF-κB signaling pathway for COX-2 induction in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most widely employed methods are the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the acetoacetylation of 2-methoxyaniline using diketene.

Q2: What are the typical yields for these synthesis methods?

A2: Yields can vary based on the specific reaction conditions and purification methods. The acid-catalyzed condensation typically offers moderate to good yields, while the reaction with diketene is known for providing good to excellent yields, with some literature on related compounds reporting yields around 74%.

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the yield, including the purity of starting materials, reaction temperature, reaction time, choice of catalyst and solvent, and the molar ratio of reactants. For instance, using an excess of ethyl acetoacetate in the acid-catalyzed condensation can improve the yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This technique helps to determine when the starting materials have been consumed and the reaction is complete.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, or by column chromatography using a silica gel stationary phase and an eluent system such as ethyl acetate/hexane for higher purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Impure starting materials- Incorrect stoichiometry- Use a fresh or properly stored catalyst.- Ensure the reaction is heated to the recommended reflux temperature.- Monitor the reaction with TLC to ensure completion.- Use purified starting materials.- Optimize the molar ratio of reactants; consider a slight excess of the acetoacetylating agent.
Formation of a Dark-Colored Reaction Mixture - Oxidation of 2-methoxyaniline- Side reactions at elevated temperatures- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain careful control over the reaction temperature.
Product "Oils Out" During Recrystallization - Cooling the solution too quickly- Inappropriate solvent system- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Adjust the solvent ratio; you may need to add more of the solvent in which the compound is more soluble.
Presence of Impurities in the Final Product - Incomplete reaction- Formation of byproducts (e.g., imines, over-condensation products)- Ineffective purification- Ensure the reaction goes to completion by monitoring with TLC.- Control the reaction temperature carefully to minimize side reactions.[1]- For high purity, column chromatography is recommended over recrystallization.[1]
Difficulty in Filtering the Product - Very fine crystals formed- During recrystallization, allow the solution to cool more slowly to encourage the formation of larger crystals.

Experimental Protocols

Method 1: Acid-Catalyzed Condensation of 2-Methoxyaniline with Ethyl Acetoacetate

This method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of an acid catalyst.

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Ethanol or Methanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyaniline in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the solution.

  • To this mixture, add ethyl acetoacetate. A slight excess of ethyl acetoacetate (e.g., 1.2 to 1.8 equivalents) can be used to improve the yield.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Reduce the solvent volume under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography.

Method 2: Acetoacetylation of 2-Methoxyaniline with Diketene

This method offers an alternative route with often higher yields and milder reaction conditions.

Materials:

  • 2-Methoxyaniline

  • Diketene

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a stirrer, and a condenser, dissolve 2-methoxyaniline in an anhydrous solvent.

  • With stirring, add diketene dropwise to the solution over a period of 30 minutes. Maintain the temperature between 0 and 25°C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent by distillation under reduced pressure.

  • The resulting residue is the crude product, which can be purified by recrystallization from a 50% aqueous ethanol solution. Cooling the solution to 0°C will facilitate crystallization.

Data Presentation

The following table summarizes the key reaction parameters and their impact on the synthesis of this compound and related compounds.

ParameterMethod 1: Acid-Catalyzed CondensationMethod 2: Reaction with Diketene
Reactants 2-Methoxyaniline, Ethyl Acetoacetate2-Methoxyaniline, Diketene
Catalyst HCl or H₂SO₄Typically none required
Solvent Ethanol or MethanolBenzene, Toluene, or Dichloromethane
Temperature Reflux (78-100 °C)0-25 °C (addition), then reflux
Reaction Time 4 - 8 hours~1.5 hours
Reported Yield Moderate to GoodGood to Excellent (up to 74% for related anilides)
Reactant Ratio Amine:Ester ratio of 1:1.8 can optimize yieldEquimolar amounts are typical

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_method1 Method 1: Acid-Catalyzed Condensation cluster_method2 Method 2: Reaction with Diketene cluster_workup Workup & Purification M1_Start Dissolve 2-Methoxyaniline in Ethanol M1_Cat Add Acid Catalyst (HCl or H₂SO₄) M1_Start->M1_Cat M1_Reactant Add Ethyl Acetoacetate M1_Cat->M1_Reactant M1_Reflux Reflux for 4-8 hours M1_Reactant->M1_Reflux M1_TLC1 Monitor by TLC M1_Reflux->M1_TLC1 M1_End Reaction Complete M1_TLC1->M1_End Workup_Start Crude Product M1_End->Workup_Start Proceed to Workup M2_Start Dissolve 2-Methoxyaniline in Anhydrous Solvent M2_Reactant Add Diketene dropwise (0-25°C) M2_Start->M2_Reactant M2_Reflux Reflux for 1 hour M2_Reactant->M2_Reflux M2_TLC2 Monitor by TLC M2_Reflux->M2_TLC2 M2_End Reaction Complete M2_TLC2->M2_End M2_End->Workup_Start Proceed to Workup Workup_Recrystallization Recrystallization (Ethanol/Water) Workup_Start->Workup_Recrystallization Workup_Column Column Chromatography (Silica Gel) Workup_Start->Workup_Column Workup_Pure Pure Product Workup_Recrystallization->Workup_Pure Workup_Column->Workup_Pure

Caption: Experimental workflows for the two primary synthesis routes of this compound.

Troubleshooting Logic for Low Yield

G Start Low or No Product Yield Check_Reaction_Conditions Verify Reaction Conditions Start->Check_Reaction_Conditions Check_Reagents Assess Starting Materials Start->Check_Reagents Check_Stoichiometry Review Stoichiometry Start->Check_Stoichiometry Check_Purification Evaluate Purification Step Start->Check_Purification Sol_Temp Ensure Correct Temperature Check_Reaction_Conditions->Sol_Temp Incorrect Temperature? Sol_Time Increase Reaction Time (Monitor by TLC) Check_Reaction_Conditions->Sol_Time Incomplete Reaction? Sol_Purity Use Pure Reagents Check_Reagents->Sol_Purity Impure Materials? Sol_Catalyst Use Fresh Catalyst Check_Reagents->Sol_Catalyst Inactive Catalyst? Sol_Ratio Optimize Reactant Ratio Check_Stoichiometry->Sol_Ratio Suboptimal Ratio? Sol_Loss Minimize Loss During Workup/Purification Check_Purification->Sol_Loss Significant Loss?

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude N-(2-Methoxyphenyl)-3-oxobutanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-(2-Methoxyphenyl)-3-oxobutanamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: An ethanol/water mixture is a commonly used and effective solvent system for the recrystallization of this compound.[1] The compound is typically soluble in hot ethanol and less soluble in cold water, allowing for good crystal recovery upon cooling.

Q2: What are the common impurities in crude this compound synthesized from 2-methoxyaniline and diketene?

A2: Common impurities may include unreacted starting materials such as 2-methoxyaniline and byproducts from the reaction. One potential significant side-product is the anilide of diacetoacetic acid, which can form from the reaction of the product with another molecule of diketene. Over-condensation and imine formation can also lead to other impurities.[1]

Q3: What is the expected melting point of pure this compound?

A3: While extensive databases do not provide a single, consistently reported melting point, a closely related compound, N-(2-methylphenyl)-3-oxobutanamide, has a melting point of 105 °C.[2] A sharp melting point range is a good indicator of purity. It is recommended to characterize the purified product by other analytical methods such as NMR and mass spectrometry to confirm its identity and purity.

Experimental Protocols

Recrystallization of this compound using Ethanol/Water

This protocol outlines the general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling ethanol. Place a funnel with fluted filter paper on the hot flask and pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization.

  • Addition of Water: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For a final drying, the crystals can be placed in a desiccator.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound.
Oiling out (a liquid layer separates instead of crystals). - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a highly concentrated solution.- Reheat the solution and add more of the better solvent (ethanol) to decrease the supersaturation. Allow for slower cooling.- Ensure the initial dissolution is done in a minimal amount of the "good" solvent (ethanol) before adding the "poor" solvent (water).
Low recovery of crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much or warm solvent.- Concentrate the mother liquor by evaporation and cool to recover more crystals.- Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.- Always wash crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure (e.g., colored, broad melting point). - The chosen solvent system is not optimal for separating the specific impurities.- The cooling was too rapid, trapping impurities within the crystal lattice.- The impurities have very similar solubility to the desired product.- Try a different solvent or a different ratio of ethanol to water.- Allow the solution to cool more slowly. Insulating the flask can help.- A second recrystallization may be necessary. For persistent impurities, other purification techniques like column chromatography may be required.[1]

Data Presentation

Compound Solvent Solubility at Room Temperature Solubility at Elevated Temperature
This compound EthanolModerately SolubleHighly Soluble
WaterSparingly SolubleSlightly Soluble
Ethanol/Water MixtureLow to Moderate (depending on ratio)High (in appropriate ratio)
2-Methoxyaniline (Impurity) EthanolSolubleHighly Soluble
WaterSlightly SolubleModerately Soluble

This table is a qualitative representation based on general principles and available data for related compounds.

Experimental Workflow

The following diagram illustrates the logical workflow for the recrystallization of crude this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_hot_etoh Add minimal hot Ethanol crude->add_hot_etoh dissolved Completely Dissolved Solution add_hot_etoh->dissolved insoluble_check Insoluble Impurities? dissolved->insoluble_check hot_filter Hot Filtration insoluble_check->hot_filter Yes clear_solution Clear Hot Solution insoluble_check->clear_solution No hot_filter->clear_solution add_hot_water Add hot Water to turbidity clear_solution->add_hot_water add_etoh_clear Add hot Ethanol to clarify add_hot_water->add_etoh_clear cool_slowly Slow Cooling to RT add_etoh_clear->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_cold_solvent Wash with cold Solvent vacuum_filtration->wash_cold_solvent dry_crystals Dry Crystals wash_cold_solvent->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound.

References

troubleshooting side reactions in the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Extend the reaction time if starting materials are still present. For the ethyl acetoacetate method, ensure reflux conditions are maintained.[3] For the diketene method, ensure the temperature is maintained between 0 and 25°C.[3]
Suboptimal stoichiometry.Use equimolar amounts of 2-methoxyaniline and diketene.[3] For the ethyl acetoacetate method, a slight excess of the acetoacetate can be used.
Inefficient purification.Optimize the recrystallization solvent system. A common system is ethanol/water.[3] If using column chromatography, ensure the correct eluent system is used (e.g., ethyl acetate/hexane).[2][3]
Product is Impure (Discolored, Oily, or Incorrect Melting Point) Presence of unreacted starting materials.Improve purification by recrystallization or column chromatography.[3]
Formation of side products (e.g., over-condensation products, imine byproducts).Control the reaction temperature carefully; elevated temperatures can lead to side reactions.[3] Ensure slow, dropwise addition of diketene to maintain temperature control.
Residual solvent.Dry the product thoroughly under vacuum.
Formation of a Sticky or Gummy Product Product has a low melting point or is amorphous.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Presence of significant impurities.Purify the crude product using column chromatography before attempting recrystallization.[3]
Unexpected Peaks in NMR or Mass Spectrum Presence of side-products.Characterize the impurities to understand the side reactions occurring. Common side products with diketene include higher polymers. With ethyl acetoacetate, self-condensation of the ester can occur.
Contamination from equipment or solvents.Ensure all glassware is clean and dry, and use high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the reaction of 2-methoxyaniline with diketene and the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate.[3] The diketene method is often favored for its mild reaction conditions.[3]

Q2: What are the typical side reactions to be aware of?

A2: With the diketene method, side reactions can include the formation of higher polymers of diketene.[4] In the reaction with ethyl acetoacetate, potential side reactions include the self-condensation of ethyl acetoacetate and the formation of imine byproducts, particularly at elevated temperatures.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[1][2] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.[2]

Q4: What are the recommended purification techniques for the crude product?

A4: The most common purification methods are recrystallization and column chromatography.[3] For recrystallization, an ethanol/water mixture is often effective.[3] For higher purity, silica gel column chromatography with an eluent system like ethyl acetate in hexane is recommended.[2][3]

Q5: What are the key safety precautions to take during this synthesis?

A5: 2-Methoxyaniline is toxic and a suspected carcinogen, so it should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, in a well-ventilated fume hood.[5][6] Diketene is also a hazardous substance. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

Protocol 1: Synthesis via Acetoacetylation using Diketene

This protocol describes a greener chemistry approach using diketene under mild conditions.[3]

Materials:

  • 2-Methoxyaniline

  • Diketene

  • Dichloromethane

  • Hydrochloric acid (for washing)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve 2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Add diketene (1 equivalent) dropwise to the stirred solution, maintaining the temperature between 0 and 25°C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Synthesis via Condensation with Ethyl Acetoacetate

This protocol outlines the traditional acid-catalyzed condensation method.[3]

Materials:

  • 2-Methoxyaniline

  • Ethyl acetoacetate

  • Ethanol or Methanol

  • Concentrated Hydrochloric acid or Sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxyaniline (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents) in ethanol or methanol.

  • Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.[3] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_diketene Diketene Method cluster_ethyl_acetoacetate Ethyl Acetoacetate Method diketene_start Start diketene_dissolve Dissolve 2-Methoxyaniline in Dichloromethane diketene_start->diketene_dissolve diketene_cool Cool to 0°C diketene_dissolve->diketene_cool diketene_add Add Diketene (0-25°C) diketene_cool->diketene_add diketene_stir Stir at RT diketene_add->diketene_stir diketene_workup Aqueous Workup diketene_stir->diketene_workup diketene_purify Purification diketene_workup->diketene_purify diketene_product N-(2-Methoxyphenyl) -3-oxobutanamide diketene_purify->diketene_product eaa_start Start eaa_dissolve Dissolve 2-Methoxyaniline & Ethyl Acetoacetate in Ethanol eaa_start->eaa_dissolve eaa_catalyst Add Acid Catalyst eaa_dissolve->eaa_catalyst eaa_reflux Reflux (4-8h) eaa_catalyst->eaa_reflux eaa_cool Cool to RT eaa_reflux->eaa_cool eaa_concentrate Concentrate eaa_cool->eaa_concentrate eaa_workup Aqueous Workup eaa_concentrate->eaa_workup eaa_purify Purification eaa_workup->eaa_purify eaa_product N-(2-Methoxyphenyl) -3-oxobutanamide eaa_purify->eaa_product

Caption: Experimental workflows for the synthesis of this compound.

Reaction_Pathways cluster_main Main Reaction Pathways cluster_side Potential Side Reactions aniline 2-Methoxyaniline product N-(2-Methoxyphenyl) -3-oxobutanamide aniline->product + Diketene (DCM, 0-25°C) aniline->product + Ethyl Acetoacetate (Ethanol, H+, Reflux) imine_side Imine Byproduct aniline->imine_side + Aldehyde/Ketone Impurity diketene Diketene diketene->product diketene_side Diketene Polymerization diketene->diketene_side Heat eaa Ethyl Acetoacetate eaa->product over_condensation_side Over-condensation Product product->over_condensation_side Harsh Conditions

Caption: Reaction pathways for synthesis, including potential side reactions.

References

Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[1] 2. Sub-optimal reaction temperature. 3. Inactive catalyst or reagents. 4. Incorrect stoichiometry.[1] 5. Product loss during work-up or purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] 2. For acid-catalyzed condensation, ensure the reaction is refluxed at the appropriate temperature (78-100°C). For the diketene method, maintain the temperature between 0-25°C.[1] 3. Use fresh, high-purity starting materials and catalysts. 4. Carefully measure and use equimolar amounts of reactants, particularly for the diketene method.[1] 5. Optimize extraction and purification steps. For recrystallization, ensure the correct solvent system is used to minimize product loss in the mother liquor.
Formation of Side Products (e.g., oily residue, multiple spots on TLC) 1. High reaction temperatures can lead to over-condensation or the formation of imine byproducts.[1] 2. In the diketene synthesis, a common byproduct is the anilide of diacetoacetic acid, resulting from the reaction of the product with another molecule of diketene.[1] 3. Presence of unreacted starting materials (2-methoxyaniline, ethyl acetoacetate, or diketene).[1]1. Maintain strict temperature control throughout the reaction.[1] 2. Add diketene dropwise to the solution of 2-methoxyaniline to avoid localized high concentrations. 3. Purify the crude product using column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane) or recrystallization from a suitable solvent like ethanol/water.[1]
Product is Difficult to Purify 1. The presence of multiple byproducts with similar polarities to the desired product. 2. The product may be an oil, making recrystallization challenging.1. Utilize column chromatography for purification, as it offers better separation of compounds with similar polarities.[1] 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. Alternatively, use column chromatography for purification.
Inconsistent Results 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, time, stirring rate). 3. Atmospheric moisture affecting the reaction.1. Ensure the purity of all reagents and solvents before use. 2. Standardize all reaction parameters and document them carefully for each experiment. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the reaction of 2-methoxyaniline with diketene.[1] The former is a classical approach, while the latter is considered a greener alternative due to milder reaction conditions.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What are the optimal conditions for the acid-catalyzed condensation method?

A3: For the acid-catalyzed condensation of 2-methoxyaniline and ethyl acetoacetate, optimal conditions typically involve using a catalytic amount of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a solvent such as ethanol or methanol under reflux (78-100°C) for 4-8 hours.[1]

Q4: What are the advantages of using the diketene-based synthesis?

A4: The diketene-based method offers several advantages, including milder reaction conditions (0-25°C), often leading to higher yields and fewer byproducts.[1] This method is also well-suited for larger-scale industrial production.

Q5: How do I purify the crude this compound?

A5: The primary methods for purification are recrystallization and column chromatography.[1] For recrystallization, a common solvent system is ethanol/water.[1] For higher purity, silica gel column chromatography with an eluent system like ethyl acetate/hexane is recommended.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for Acid-Catalyzed Synthesis [1]

ParameterOptimized ConditionRationale
Catalyst Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (0.5–1.0 M)Provides the necessary acidic environment to activate the ethyl acetoacetate for nucleophilic attack.
Solvent Ethanol or methanolServes as a suitable medium for the reactants and facilitates the reaction at elevated temperatures.
Temperature Reflux (78–100°C)Increases the reaction rate to ensure completion within a reasonable timeframe.
Time 4–8 hours (monitored by TLC)Ensures the reaction proceeds to completion for maximum product formation.

Table 2: Reaction Conditions for Diketene-Based Amidation [1]

ReactantMolar RatioSolventTemperature (°C)
2-Methoxyaniline 1Dichloromethane0–25
Diketene 1Dichloromethane0–25

Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation of 2-Methoxyaniline with Ethyl Acetoacetate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-100°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/hexane eluent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Recrystallize the crude product from an ethanol/water mixture or purify by silica gel column chromatography using an ethyl acetate/hexane gradient.

Protocol 2: Diketene-Based Synthesis of this compound
  • Reaction Setup: Dissolve 2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the flask in an ice bath (0°C).

  • Reagent Addition: Add diketene (1 equivalent) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (around 25°C) and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution. Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactants Starting Materials (2-Methoxyaniline, Ethyl Acetoacetate/Diketene) reaction Reaction (Acid-Catalyzed or Diketene-Based) reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quenching Quenching/Neutralization monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low/No Yield check_reaction Check Reaction Completion (TLC) start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Quality start->check_reagents check_workup Review Work-up/Purification start->check_workup incomplete Incomplete Reaction check_reaction->incomplete Reactants Remain wrong_temp Incorrect Temperature check_temp->wrong_temp Deviation from Protocol bad_reagents Degraded Reagents check_reagents->bad_reagents Impure/Old loss_product Product Loss check_workup->loss_product Significant Loss solution1 Increase Reaction Time / Optimize Catalyst incomplete->solution1 solution2 Adjust Temperature Control wrong_temp->solution2 solution3 Use Fresh Reagents bad_reagents->solution3 solution4 Optimize Purification Protocol loss_product->solution4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Scaling Up N-(2-Methoxyphenyl)-3-oxobutanamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(2-Methoxyphenyl)-3-oxobutanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production of this compound, particularly during the transition from laboratory to industrial scale.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?

Answer:

A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. A systematic approach to identify the root cause is crucial.

Possible Causes and Troubleshooting Steps:

  • Inadequate Mixing: Mass and heat transfer can be less efficient in larger reactors. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Review the agitation speed and impeller design. Ensure the reactor is equipped with appropriate baffles to improve mixing.

      • Consider the mode of addition for the limiting reagent. A slower, subsurface addition can improve dispersion and minimize side reactions.

  • Poor Temperature Control: The acetoacetylation of anilines is an exothermic reaction. Insufficient heat removal on a larger scale can lead to a temperature increase, favoring the formation of by-products.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely.

      • Ensure the reactor's cooling system is adequate for the scale and the exotherm of the reaction.

      • A slower addition rate of the acetoacetylating agent can help manage the heat generated.

  • Impurity in Starting Materials: The quality of starting materials can have a more pronounced effect on yield at a larger scale.

    • Troubleshooting:

      • Re-analyze the purity of 2-methoxyaniline and the acetoacetylating agent (diketene or ethyl acetoacetate).

      • Pay close attention to the water content in the reactants and solvent, as it can lead to hydrolysis of diketene.

  • Side Reactions: Certain side reactions may become more significant at a larger scale.

    • Troubleshooting:

      • Analyze the crude product and mother liquor to identify any major by-products. A common by-product in reactions using diketene is the diacetoacetic acid anilide, formed from the reaction of the product with another molecule of diketene.[1]

Workflow for Troubleshooting Low Yield:

start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_materials Verify Starting Material Purity start->check_materials check_byproducts Identify Side-Products start->check_byproducts optimize_mixing Optimize Agitation/ Addition Rate check_mixing->optimize_mixing optimize_temp Improve Heat Removal/ Control Addition check_temp->optimize_temp purify_materials Purify/Source Higher Grade Materials check_materials->purify_materials modify_conditions Adjust Reaction Conditions to Minimize By-products check_byproducts->modify_conditions end Yield Improved optimize_mixing->end optimize_temp->end purify_materials->end modify_conditions->end

Caption: Troubleshooting workflow for low yield.

Issue 2: High Impurity Profile in the Final Product

Question: Our final product of this compound shows a high level of impurities after scale-up, which were not significant at the lab scale. How can we identify and control these impurities?

Answer:

An increase in impurities during scale-up often points to changes in reaction kinetics and mass transfer. Identifying the impurities is the first step towards controlling them.

Common Impurities and Their Control:

Impurity NamePotential SourceRecommended Control Strategy
Diacetoacetic acid N-(2-methoxyphenyl)amide Reaction of the product with an excess of diketene.Use a slight excess of 2-methoxyaniline or control the addition of diketene to avoid local excess. Maintain a lower reaction temperature.
Unreacted 2-Methoxyaniline Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient mixing.
Acetanilide, 2-methoxy- Hydrolysis of the product or reaction of 2-methoxyaniline with acetic acid (if present as an impurity in the acetoacetylating agent).Use anhydrous conditions. Ensure the purity of the acetoacetylating agent.
Polymeric by-products Self-condensation of diketene.Use fresh, high-purity diketene. Store diketene under recommended conditions to prevent polymerization.

Analytical Workflow for Impurity Profiling:

start High Impurity Profile in Final Product sample Sample Crude and Final Product start->sample analyze Analyze by HPLC, LC-MS, GC-MS sample->analyze identify Identify Impurity Structures analyze->identify quantify Quantify Impurities identify->quantify correlate Correlate Impurities with Process Parameters quantify->correlate optimize Optimize Reaction and Purification Steps correlate->optimize end Impurity Profile Controlled optimize->end

Caption: Workflow for impurity identification and control.

Issue 3: Difficulty in Product Isolation and Crystallization

Question: We are facing challenges with the crystallization and isolation of this compound at a larger scale, leading to poor filterability and inconsistent product quality. What could be the cause?

Answer:

Crystallization is highly sensitive to scale-dependent factors such as cooling rates, mixing, and supersaturation.

Troubleshooting Crystallization and Isolation:

  • Control Cooling Rate: Rapid cooling on a large scale can lead to the formation of small, poorly formed crystals that are difficult to filter.

    • Solution: Implement a controlled cooling profile. A slower cooling rate, especially during the initial phase of crystallization, can promote the growth of larger, more uniform crystals.

  • Seeding: Inconsistent nucleation can lead to variations in crystal size and morphology.

    • Solution: Develop a consistent seeding protocol. Introduce a small amount of the pure product at a specific temperature and supersaturation level to induce controlled crystallization.

  • Solvent System: The choice of solvent is critical for achieving good crystal morphology and purity.

    • Solution: Evaluate different solvent or anti-solvent systems. The solubility of the product and impurities in the chosen solvent system will dictate the efficiency of the purification.

  • Agitation: The agitation rate can affect crystal size distribution through secondary nucleation and crystal breakage.

    • Solution: Optimize the agitation speed during crystallization. Lower speeds are generally preferred to avoid excessive crystal breakage.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound and what are the key safety considerations?

A1: The most common industrial route is the acetoacetylation of 2-methoxyaniline with diketene. Diketene is a highly reactive and toxic substance, and the reaction is exothermic. Key safety considerations include:

  • Handling of Diketene: Diketene is a lachrymator and is toxic. It should be handled in a well-ventilated area with appropriate personal protective equipment.

  • Exotherm Control: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. The addition of diketene should be slow and controlled, with efficient cooling to maintain the desired reaction temperature.

  • Pressure Build-up: The reaction can generate off-gases. The reactor should be equipped with a proper venting system.

Q2: What are the typical reaction conditions for the synthesis of this compound using diketene?

A2: Typical laboratory-scale conditions often involve the slow addition of diketene to a solution of 2-methoxyaniline in an inert solvent like toluene or acetic acid at a controlled temperature. On a larger scale, these conditions need to be carefully optimized.

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Solvent Toluene, Acetic AcidToluene is often preferred for its azeotropic properties for water removal. Acetic acid can also be used but may require neutralization.
Temperature 25-60 °CTighter temperature control is crucial. A lower starting temperature with controlled addition of diketene is recommended to manage the exotherm.
Reactant Ratio Near stoichiometricA slight excess of the aniline may be used to ensure complete conversion of the more hazardous diketene.
Addition Time 30-60 minutesSignificantly longer addition times (several hours) are common to allow for efficient heat removal.

Q3: How can we effectively purify this compound at a large scale?

A3: Recrystallization is the most common method for purifying this compound on a large scale. The choice of solvent is critical. A common solvent system is a mixture of an alcohol (like ethanol or isopropanol) and water. The crude product is dissolved in the hot solvent, and then cooled in a controlled manner to induce crystallization. The purity of the final product will depend on the solubility of the impurities in the chosen solvent system. In some cases, a wash with a less polar solvent may be performed after filtration to remove residual impurities.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

This protocol is for a laboratory-scale synthesis and should be adapted and optimized for scale-up.

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • Diketene (1.05 eq)

  • Toluene

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyaniline in toluene.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Heat the mixture to 40-50 °C with stirring.

  • Slowly add diketene dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 40-50 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold toluene.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Signaling Pathway for the Main Reaction:

cluster_reactants Reactants cluster_product Product 2-Methoxyaniline 2-Methoxyaniline This compound This compound 2-Methoxyaniline->this compound Nucleophilic Attack Diketene Diketene Diketene->this compound Acetoacetylation

Caption: Acetoacetylation of 2-methoxyaniline.

References

Technical Support Center: HPLC Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of N-(2-Methoxyphenyl)-3-oxobutanamide, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for amide compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with residual silanol groups on the silica-based packing material of the column are a primary contributor.[1][2] These interactions introduce an additional retention mechanism to the desired hydrophobic interactions, leading to an asymmetrical peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: While this compound is a neutral amide, the pH of the mobile phase can significantly influence peak shape by affecting the ionization state of the silica stationary phase. At a mid-range pH, residual silanol groups on the silica surface can be ionized and interact with the analyte.[1] Operating at a lower pH (e.g., pH 2.5-4) can suppress the ionization of these silanol groups, thereby minimizing secondary interactions and reducing peak tailing.[3]

Q3: Can the choice of organic solvent in the mobile phase impact peak tailing?

A3: Yes, the choice of organic solvent (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile and methanol have different viscosities and elution strengths, which can affect mass transfer and chromatographic efficiency. It is advisable to experiment with both solvents to determine which provides better peak symmetry for this compound.

Q4: What role does the column chemistry play in preventing peak tailing?

A4: Column chemistry is critical. Using a modern, high-purity silica column that is well-endcapped is highly recommended.[2] End-capping chemically derivatizes the majority of residual silanol groups, making them unavailable for secondary interactions with the analyte.[2] For particularly stubborn peak tailing, consider using a column with a different stationary phase, such as one with a polar-embedded group, which can further shield the analyte from silanol interactions.

Q5: How can I tell if column overload is the cause of my peak tailing?

A5: To check for column overload, dilute your sample and inject it again. If the peak tailing is reduced or eliminated at a lower concentration, then mass overload was likely the issue.[2] You can also try reducing the injection volume.[3]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Initial Checks
  • System Suitability: Ensure your HPLC system is performing correctly by running a standard with a compound known to give a symmetrical peak. This will help differentiate between a system-wide issue and a problem specific to your analyte.

  • Column Health: An old or contaminated column can lead to poor peak shape. If the column has been used extensively or with complex sample matrices, consider flushing it with a strong solvent or replacing it. A void at the column inlet can also cause peak tailing.[2][3]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No end Symmetrical Peak Achieved reduce_conc->end adjust_ph Adjust mobile phase pH (2.5-4.0) check_mobile_phase->adjust_ph Yes check_column Is the column suitable? check_mobile_phase->check_column No add_modifier Add mobile phase modifier (e.g., 0.1% Formic Acid) adjust_ph->add_modifier add_modifier->end use_endcapped Use a high-purity, endcapped C18 column check_column->use_endcapped Yes check_system Are there extra-column effects? check_column->check_system No consider_alt_phase Consider a polar-embedded column use_endcapped->consider_alt_phase consider_alt_phase->end optimize_tubing Minimize tubing length and diameter check_system->optimize_tubing Yes check_system->end No check_connections Ensure proper fittings and connections optimize_tubing->check_connections check_connections->end

A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

Baseline HPLC Method for this compound

This method provides a starting point for the analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size (high-purity, endcapped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase (initial conditions)
Methodology for Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas.

Methodology for Sample Preparation
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Troubleshooting Parameter Adjustments

The following table summarizes key parameters to adjust when troubleshooting peak tailing, along with the expected outcome.

Parameter AdjustedRationaleExpected Outcome on Peak Shape
Decrease Mobile Phase pH Suppresses ionization of residual silanol groups on the stationary phase.[3]Reduced tailing, more symmetrical peak.
Increase Buffer/Additive Concentration Masks residual silanol groups and maintains a stable pH.Improved peak symmetry.
Decrease Sample Concentration Avoids mass overload of the column.[2]More symmetrical peak if overload was the issue.
Change Organic Modifier Alters selectivity and can improve peak shape.May result in a sharper, more symmetrical peak.
Use a New/Different Column Eliminates issues with column contamination, voids, or unsuitable stationary phase chemistry.[2][3]Improved peak shape if the column was the root cause.

References

preventing degradation of N-(2-Methoxyphenyl)-3-oxobutanamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of N-(2-Methoxyphenyl)-3-oxobutanamide during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound, a white crystalline solid, should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is at room temperature.[3] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[1][2]

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding 2-methoxyaniline and 3-oxobutanoic acid.

  • Oxidation: The presence of oxidizing agents can lead to the formation of colored impurities, potentially through reactions involving the methoxy group and the aromatic ring, which could lead to the formation of quinones.[4]

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy for photolytic cleavage or rearrangement reactions.

Q3: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation or exposure to light. It is recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q4: Can I store this compound in a solution?

Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially if the solvent is protic or contains acidic or basic impurities. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (2-8 °C).

Troubleshooting Guides

Issue 1: Unexpected Results in Synthesis

Symptom: Your reaction using this compound as a starting material is yielding low or no desired product, or you are observing unexpected byproducts.

Possible Cause: The this compound may have degraded during storage, reducing its effective concentration and introducing impurities that could interfere with the reaction.

Troubleshooting Steps:

  • Verify Purity: Assess the purity of your this compound stock using a suitable analytical technique like HPLC or NMR spectroscopy.

  • Check Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).

  • Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the reagent.

  • Purification: If a fresh batch is unavailable, consider recrystallizing the material from a suitable solvent system (e.g., ethanol/water) to remove impurities.[4]

Issue 2: Inconsistent Analytical Results

Symptom: You are observing variability in your analytical results (e.g., HPLC, NMR) for samples prepared from the same stock of this compound.

Possible Cause: The compound may be degrading in the analytical solvent or under the analytical conditions.

Troubleshooting Steps:

  • Solvent Stability: Prepare a solution of this compound in your analytical solvent and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to check for degradation over time.

  • Temperature Effects: If using elevated temperatures in your analytical method (e.g., in a GC inlet or a heated HPLC column), consider if thermal degradation is a possibility.

  • pH of Mobile Phase: If using HPLC, ensure the pH of the mobile phase is compatible with the stability of the compound. A near-neutral pH is often a good starting point.

Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This data is representative and based on forced degradation studies of similar acetoacetanilide compounds. Actual degradation rates may vary.

Stress ConditionParametersExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15 - 25%2-Methoxyaniline, 3-Oxobutanoic acid
Base Hydrolysis 0.1 M NaOH at 60°C for 24h20 - 30%2-Methoxyaniline, 3-Oxobutanoic acid
Oxidation 3% H₂O₂ at RT for 24h10 - 20%Oxidized aromatic species (e.g., quinone-like structures)
Thermal 80°C for 48h< 5%Minimal degradation
Photolytic UV light (254 nm) for 24h5 - 15%Photodegradation products (e.g., rearrangement products)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for developing a stability-indicating HPLC assay for this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to approximately 50 µg/mL with the mobile phase.

3. Forced Degradation Study:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare a solution for analysis.

  • Photodegradation: Expose a thin layer of the solid compound to UV light (254 nm) for 24 hours, then prepare a solution for analysis.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_prod1 2-Methoxyaniline parent->hydrolysis_prod1 Acid/Base hydrolysis_prod2 3-Oxobutanoic acid parent->hydrolysis_prod2 Acid/Base ox_prod Quinone-like structures parent->ox_prod Oxidizing agents photo_prod Rearrangement products parent->photo_prod UV Light

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Experimental Results check_purity Assess Purity of Starting Material (e.g., HPLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degraded Material Degraded purity_ok->degraded No investigate_reaction Investigate Other Reaction Parameters purity_ok->investigate_reaction Yes check_storage Review Storage Conditions (Cool, Dry, Dark, Sealed) degraded->check_storage use_new Use a Fresh Batch or Recrystallize check_storage->use_new

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Condensation with Ethyl Acetoacetate: This is a classic and widely used method involving the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate, typically under reflux conditions in a solvent like ethanol or methanol.[1]

  • Reaction with Diketene: A milder, greener alternative involves the acetoacetylation of 2-methoxyaniline using diketene.[1] This reaction can often be performed at lower temperatures (0–25°C) in a solvent such as dichloromethane, avoiding the need for harsh acidic or basic conditions.[1]

Q2: What are the primary byproducts I should be aware of during the synthesis?

A2: Several byproducts can form depending on the synthetic route and reaction conditions. Key byproducts include:

  • Unreacted Starting Materials: Residual 2-methoxyaniline and ethyl acetoacetate or diketene.

  • Diacetoacetic Acid Anilide: This impurity can arise when using diketene, from the reaction of the desired product with a second molecule of diketene.

  • Over-condensation or Imine Byproducts: These are more likely to form at elevated temperatures, leading to polymeric materials or imines.[1]

  • N-(2-methoxyphenyl)-3-hydroxybutanamide: This can be formed if any reducing agents are present, which would reduce the ketone group.[1]

  • Oxidation Products (e.g., Quinones): The product can be susceptible to oxidation, leading to colored impurities.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A common mobile phase for this analysis is a mixture of petroleum ether and ethyl acetate.

Q4: What are the recommended purification methods for the crude product?

A4: The two primary methods for purifying this compound are:

  • Recrystallization: This is a common and effective method for removing many impurities. A typical solvent system is a mixture of ethanol and water.[1]

  • Column Chromatography: For achieving higher purity, silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inefficient Reaction Conditions For the ethyl acetoacetate method, ensure the reaction is heated to reflux for an adequate time (typically 4-8 hours).[1] For the diketene method, ensure the dropwise addition of diketene is slow enough to control the reaction temperature.
Incorrect Stoichiometry Verify the molar ratios of your reactants. An excess of one reactant may lead to side reactions.
Degraded Starting Materials Ensure the 2-methoxyaniline and diketene or ethyl acetoacetate are pure and not degraded. Diketene can be particularly unstable.
Ineffective Work-up During aqueous work-up, ensure the pH is appropriate to keep your product in the organic phase. Product loss can occur if it is partially soluble in the aqueous layer.
Issue 2: Product is Highly Impure (e.g., discolored, oily)
Potential Cause Troubleshooting Step
High Reaction Temperature Elevated temperatures can lead to the formation of colored byproducts from over-condensation or oxidation.[1] Consider using the milder diketene synthesis route or ensure strict temperature control in the ethyl acetoacetate method.
Presence of Oxygen If the product is discolored, oxidation may have occurred. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Incomplete Reaction The presence of unreacted starting materials can result in an oily product. Monitor the reaction with TLC to ensure it has gone to completion.
Inefficient Purification If the initial purification does not yield a pure product, a second recrystallization or column chromatography may be necessary.

Byproduct Formation Overview

The formation of byproducts is highly dependent on the reaction conditions. The following table provides a representative overview of how reaction parameters can influence the impurity profile.

ByproductSynthesis RouteKey Influencing FactorExpected Impact on Byproduct Level
Diacetoacetic Acid Anilide DiketeneStoichiometry (excess diketene)Increased
Imine Byproducts BothHigh TemperatureIncreased
Unreacted 2-Methoxyaniline BothIncomplete ReactionHigh
Unreacted Diketene/Ethyl Acetoacetate BothIncomplete Reaction / StoichiometryHigh
Oxidation Products BothPresence of Air/OxidantsIncreased

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the mixture on the TLC plate alongside spots of your starting materials (2-methoxyaniline and ethyl acetoacetate/diketene).

  • Elution: Develop the plate in a chamber with a mobile phase of 4:1 petroleum ether:ethyl acetate.

  • Visualization: Visualize the spots under UV light (254 nm). The product should have a different Rf value than the starting materials.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which indicate impurities. The area of each peak can be used to quantify the relative purity.

Protocol 3: Sample Preparation for NMR and LC-MS Byproduct Identification
  • Isolation of Impurity: If an impurity is present in a significant amount, it can be isolated via preparative HPLC or careful column chromatography.

  • NMR Sample Preparation:

    • Dissolve 5-10 mg of the isolated impurity or the crude mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra to elucidate the structure of the impurity.

  • LC-MS Sample Preparation:

    • Prepare a dilute solution of the crude product or isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

    • Inject the sample into the LC-MS system to obtain the mass of the parent ion and its fragmentation pattern, which aids in structural identification.

Troubleshooting Workflow

Byproduct_Troubleshooting start Start: Synthesis of this compound check_purity Analyze Crude Product (TLC, HPLC) start->check_purity pure Product is Pure (>98%) check_purity->pure Yes impure Product is Impure (<98%) check_purity->impure No end End: Pure Product pure->end identify_byproduct Identify Byproducts (LC-MS, NMR) impure->identify_byproduct unreacted_sm Unreacted Starting Materials Detected identify_byproduct->unreacted_sm diaceto Diacetoacetic Acid Anilide Detected identify_byproduct->diaceto other_byproduct Other Byproducts (e.g., colored, polymeric) identify_byproduct->other_byproduct optimize_reaction_time Optimize Reaction: - Increase reaction time - Monitor with TLC unreacted_sm->optimize_reaction_time Yes optimize_stoichiometry Optimize Reaction: - Adjust stoichiometry diaceto->optimize_stoichiometry Yes optimize_temp Optimize Reaction: - Lower reaction temperature - Use inert atmosphere other_byproduct->optimize_temp Yes purify Purify Product: - Recrystallization - Column Chromatography optimize_reaction_time->purify optimize_stoichiometry->purify optimize_temp->purify purify->end

Caption: Troubleshooting workflow for byproduct identification and resolution.

References

Technical Support Center: Enhancing the Solubility of N-(2-Methoxyphenyl)-3-oxobutanamide for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on solubilizing N-(2-Methoxyphenyl)-3-oxobutanamide for use in biological assays. Given its predicted poor aqueous solubility, achieving a homogenous and stable solution is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a white crystalline solid with the following properties:

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol [1]
Predicted LogP 1.5
Physical Form White crystalline solid[1]

Q2: What is the first solvent I should try for dissolving this compound for a cell-based assay?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for dissolving hydrophobic compounds for biological assays.[4] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline:

  • ≤ 0.1% DMSO: Considered safe for most cell lines with minimal to no effect on cell viability or function.

  • 0.1% - 0.5% DMSO: Generally well-tolerated by many robust cell lines.

  • > 0.5% DMSO: Can start to exhibit cytotoxic effects, and the effects are cell-line dependent. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your test compound) in your experiments to account for any solvent effects.

Q4: My compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. What should I do?

A4: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous medium. Here are a few troubleshooting steps:

  • Decrease the final concentration of your compound. Your compound may be exceeding its solubility limit in the final assay buffer.

  • Increase the final DMSO concentration (while staying within the tolerated limit for your cells).

  • Use a co-solvent strategy. See the Troubleshooting Guide below for more details.

  • Employ sonication. Briefly sonicating the solution after adding the DMSO stock can help to disperse the compound and aid in dissolution.

  • Pre-warm the assay buffer. Gently warming the buffer before adding the DMSO stock can sometimes improve solubility.

Troubleshooting Guide: Enhancing Solubility

If direct dissolution in a tolerable concentration of DMSO is unsuccessful, several other techniques can be employed. The following table summarizes common strategies.

TechniqueDescriptionAdvantagesDisadvantagesTypical Starting Concentrations
Co-solvency Using a mixture of solvents to increase solubility. For biological assays, this typically involves a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in addition to DMSO and the aqueous buffer.[6]Simple to implement. Can significantly increase the solubility of nonpolar compounds.The organic co-solvent can also have cytotoxic effects. Requires careful optimization and vehicle controls.Ethanol: Final concentration < 1% PEG 400: Final concentration 1-5%
Cyclodextrin Inclusion Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble complex.[7][8]Can significantly increase aqueous solubility without using organic co-solvents. Can also improve compound stability.Requires preparation of the complex. The complexation efficiency can be compound-dependent.β-cyclodextrin derivatives (e.g., HP-β-CD): 1-10 mM in the final assay buffer.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.[9]Effective for acidic or basic compounds. Can be a simple way to achieve the desired concentration.This compound is a neutral compound and is unlikely to be significantly affected by pH changes. This method is generally not applicable.Not applicable for this compound.
Use of Surfactants Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.Can be very effective for highly insoluble compounds.Can interfere with some biological assays and may have their own biological effects. Requires careful selection of the surfactant and concentration.Tween® 20 or Tween® 80: 0.01% - 0.1% (w/v) in the final assay buffer.

Experimental Protocols

Protocol 1: Solubility Assessment in Different Solvents

This protocol provides a general method to estimate the solubility of this compound in various solvents.

Materials:

  • This compound

  • Solvents to be tested (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Spectrophotometer or HPLC for concentration analysis

Procedure:

  • Add an excess amount of this compound to a glass vial (e.g., 5-10 mg).

  • Add a known volume of the solvent to be tested (e.g., 1 mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for any undissolved solid.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

  • Calculate the solubility in mg/mL or molarity.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare a solid inclusion complex that can then be dissolved in an aqueous buffer.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of a water/ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

  • Place both powders in a mortar and mix them thoroughly in their dry state.

  • Add a small amount of the water/ethanol mixture dropwise to the powder mixture while continuously triturating with the pestle. Add just enough liquid to form a thick, homogenous paste.

  • Knead the paste vigorously for 30-60 minutes.

  • Dry the resulting solid paste in a vacuum oven or desiccator at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder using the mortar and pestle.

  • This powdered inclusion complex can now be used for dissolution in your aqueous assay buffer.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes for enhancing the solubility of this compound.

experimental_workflow cluster_prep Compound Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay cluster_troubleshoot Troubleshooting start Weigh N-(2-Methoxyphenyl) -3-oxobutanamide stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute DMSO stock into aqueous assay buffer stock->dilute observe Observe for precipitation dilute->observe add_to_cells Add working solution to biological assay observe->add_to_cells No Precipitation troubleshoot_options Implement solubility enhancement strategy (Co-solvent, Cyclodextrin, etc.) observe->troubleshoot_options Precipitation Occurs incubate Incubate and measure response add_to_cells->incubate troubleshoot_options->dilute Re-attempt

Caption: General experimental workflow for preparing this compound for a biological assay.

solubility_decision_tree start Start: Compound is poorly soluble in aqueous buffer dmso_check Is compound soluble in 100% DMSO? start->dmso_check final_dmso_check Does it precipitate upon dilution to final assay concentration (e.g., <=0.5% DMSO)? dmso_check->final_dmso_check Yes co_solvent Try co-solvent approach (e.g., add Ethanol or PEG 400) dmso_check->co_solvent No use_dmso Use DMSO as a stock solvent. Proceed to assay. final_dmso_check->use_dmso No final_dmso_check->co_solvent Yes end_success Success: Compound is solubilized use_dmso->end_success cyclodextrin Try cyclodextrin inclusion complexation co_solvent->cyclodextrin If fails co_solvent->end_success If successful surfactant Consider using a non-ionic surfactant (e.g., Tween-80) cyclodextrin->surfactant If fails cyclodextrin->end_success If successful surfactant->end_success If successful end_fail Further optimization needed surfactant->end_fail If fails

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of intermediates is paramount. N-(2-Methoxyphenyl)-3-oxobutanamide is a valuable building block, and selecting the optimal synthetic route is a critical decision. This guide provides a comparative analysis of the primary methods for its synthesis, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Two principal routes for the synthesis of this compound dominate the landscape: the condensation of 2-methoxyaniline with ethyl acetoacetate and the reaction of 2-methoxyaniline with diketene. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and environmental impact.

ParameterRoute 1: Ethyl Acetoacetate CondensationRoute 2: Diketene Acylation
Starting Materials 2-Methoxyaniline, Ethyl Acetoacetate2-Methoxyaniline, Diketene
Typical Conditions Acid-catalyzed (e.g., HCl, H₂SO₄), reflux in solvent (e.g., ethanol, methanol) or solvent-free microwave irradiation with a catalyst (e.g., potassium tert-butoxide)Mild conditions (0–25°C), typically in a solvent like dichloromethane.[1]
Reaction Time Conventional heating: 1–10 hours.[2] Microwave irradiation: 3–7 minutes.Generally rapid, completed within minutes to a few hours.
Yield Moderate to high, improved with microwave irradiation.Generally high.
Key Advantages Readily available and less hazardous starting materials (compared to diketene). Microwave-assisted method offers a green chemistry approach with reduced reaction times and energy consumption.Mild reaction conditions, high yields, and good regioselectivity. The process is often scalable.[1]
Potential Considerations Conventional heating requires prolonged reaction times and higher energy input. Acid catalysts may need neutralization during work-up.Diketene is a reactive and hazardous substance that requires careful handling.[1] The reaction can produce byproducts if not controlled properly.

Experimental Protocols

Route 1: Acid-Catalyzed Condensation of 2-Methoxyaniline with Ethyl Acetoacetate (Conventional Heating)

This method is a widely employed traditional approach for synthesizing acetoacetanilide derivatives.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline in a suitable solvent such as ethanol or methanol.

  • Add ethyl acetoacetate to the solution, typically in a 1:1 to 1:2 molar ratio relative to the aniline.

  • Introduce a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[1]

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 10 hours, monitoring the progress by thin-layer chromatography.[2]

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent like aqueous ethanol to yield this compound as a crystalline solid.

Route 2: Diketene-Based Amidation under Mild Conditions

This approach is considered a green chemistry method due to its mild conditions and high efficiency.[1]

Procedure:

  • Dissolve 2-methoxyaniline in dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.

  • Cool the solution to a temperature between 0 and 25°C using an ice bath.[1]

  • Add diketene dropwise to the stirred solution, maintaining the temperature within the specified range. The stoichiometry is typically equimolar.[1]

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, the product can be isolated through standard work-up procedures, which may include washing the organic layer with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent by evaporation.

  • The resulting solid is then purified by recrystallization to obtain pure this compound.[1]

Synthesis Route Comparison Workflow

G cluster_0 Route 1: Ethyl Acetoacetate Condensation cluster_1 Route 2: Diketene Acylation start1 2-Methoxyaniline + Ethyl Acetoacetate cond1 Conventional Heating: Acid Catalyst, Reflux (1-10h) start1->cond1 cond2 Microwave Irradiation: Solvent-free, K-tert-butoxide (3-7 min) start1->cond2 prod1 This compound cond1->prod1 cond2->prod1 start2 2-Methoxyaniline + Diketene cond3 Mild Conditions: Dichloromethane, 0-25°C start2->cond3 prod2 This compound cond3->prod2

Caption: A flowchart comparing the two main synthesis routes for this compound.

References

N-(2-Methoxyphenyl)-3-oxobutanamide vs. other acetoacetanilides in pigment performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of yellow azo pigments derived from N-(2-Methoxyphenyl)-3-oxobutanamide and other key acetoacetanilide intermediates. The information presented herein is curated from publicly available data sheets and scientific literature to assist researchers and professionals in selecting the appropriate pigments for their specific applications.

Introduction to Acetoacetanilide Pigments

Acetoacetanilide derivatives are fundamental precursors in the synthesis of a wide range of organic azo pigments, particularly in the yellow, orange, and red color space.[1][2] The chemical structure of the acetoacetanilide, along with the diazo component it is coupled with, significantly influences the final pigment's properties, including its color, lightfastness, heat stability, and chemical resistance.[2] this compound is a key intermediate for several commercially important pigments, including Pigment Yellow 65, Pigment Yellow 73, and Pigment Yellow 74.[3][4] This guide will compare these pigments against others derived from different acetoacetanilide precursors.

Performance Data Comparison

The following tables summarize the performance characteristics of various acetoacetanilide-based pigments. The data is compiled from multiple sources and should be considered as a general guide. For critical applications, it is recommended to perform in-house testing under specific formulation conditions.

Table 1: Pigments Derived from this compound

Pigment NameC.I. NameDiazo ComponentLightfastness (BWS)Heat Stability (°C)Chemical ResistanceApplications
Permanent Yellow RNPigment Yellow 654-Methoxy-2-nitrobenzenamine6[5]150[5]Good acid and alkali resistance[5]Water-based inks, decorative paints, traffic paints, textile printing[5]
Hansa Brilliant Yellow 4GXPigment Yellow 734-Chloro-2-nitrobenzenamine5[4]190[4]Good acid and alkali resistance[4]Water-based inks, decorative paints, industrial paints, textile printing[6]
Hansa Brilliant Yellow 5GXPigment Yellow 742-Methoxy-4-nitrobenzenamine7[7]140[7]Good acid and alkali resistance[8]Architectural coatings, industrial coatings, printing inks[7][8]

Table 2: Pigments Derived from Other Acetoacetanilides

Pigment NameC.I. NameAcetoacetanilide PrecursorLightfastness (BWS)Heat Stability (°C)Chemical ResistanceApplications
Hansa Yellow GPigment Yellow 1Acetoacetanilide5[9]140[9]Poor solvent and migration resistance[9]Paints, pigment printing, rubber, cultural supplies[9]
Arylide YellowPigment Yellow 3Acetoacet-o-toluidideVaries, can be lower in thin glazes[10]--Lemon yellow in artist paints[10]
Benzidine YellowPigment Yellow 12Acetoacetanilide3[9]--Printing inks[11]
Diarylide YellowPigment Yellow 83Acetoacet-p-chloro-2,5-dimethoxyanilideExcellent[12]-Moderate[12]Versatile mid-yellow in artist palettes[10]
Benzimidazolone YellowPigment Yellow 1545-AcetoacetylaminobenzimidazoloneExcellent[10]--Widely used in artist paints[10]

Experimental Protocols

The performance data presented in this guide are typically determined using standardized testing methodologies. Below are summaries of the key experimental protocols for evaluating pigment performance.

Lightfastness Testing (ASTM D4303)

Lightfastness is a measure of a pigment's ability to resist fading or color change upon exposure to light. The ASTM D4303 standard outlines several methods for this evaluation.[13][14][15]

Workflow for Lightfastness Testing:

prep Sample Preparation (e.g., paint drawdown) initial_color Initial Color Measurement (Spectrophotometer) prep->initial_color exposure Exposure to Light Source (Xenon Arc or Natural Sunlight) initial_color->exposure final_color Final Color Measurement exposure->final_color delta_e Calculate Color Difference (ΔE*) final_color->delta_e rating Assign Lightfastness Rating (Blue Wool Scale) delta_e->rating

Caption: Workflow for ASTM D4303 Lightfastness Testing.

A brief overview of the procedure:

  • Sample Preparation: The pigment is dispersed in a suitable vehicle (e.g., paint or ink) and applied as a uniform film on a substrate.

  • Initial Color Measurement: The initial color of the sample is measured using a spectrophotometer to obtain CIELAB values (L, a, b*).[15]

  • Exposure: The samples are exposed to a controlled light source, such as a xenon arc lamp that simulates sunlight, for a specified duration or total radiant exposure.[14]

  • Final Color Measurement: After exposure, the color of the sample is measured again.

  • Color Difference Calculation: The color difference (ΔE*) between the initial and final measurements is calculated.[15]

  • Rating: The lightfastness is rated based on the calculated ΔE* value, often correlated to the Blue Wool Scale (BWS), where a higher number indicates better lightfastness.

Heat Stability Testing (ISO 787-21)

Heat stability determines the temperature at which a pigment begins to show signs of degradation or color change. The ISO 787-21 standard provides a method for this evaluation.[16][17][18]

Workflow for Heat Stability Testing:

dispersion Pigment Dispersion in Stoving Medium application Application on Test Panel dispersion->application curing Initial Curing at Low Temperature application->curing exposure Stoving at Incremental Temperatures curing->exposure comparison Visual Comparison Against Unexposed Sample exposure->comparison determination Determine Max. Stable Temperature comparison->determination

Caption: Workflow for ISO 787-21 Heat Stability Testing.

A brief overview of the procedure:

  • Dispersion: The pigment is dispersed in a stoving medium (a heat-curable binder).[19]

  • Application: The dispersion is applied to test panels.[19]

  • Curing: A reference panel is cured at the lowest possible temperature to achieve a full cure without affecting the pigment color.[19]

  • Exposure: Other test panels are subjected to a series of increasing temperatures for a specified duration.

  • Comparison: After cooling, the color of the heat-exposed panels is visually compared to the reference panel.

  • Determination: The heat stability is reported as the maximum temperature at which no significant color change is observed compared to the reference.

Chemical Resistance Testing (ASTM D1308)

Chemical resistance evaluates a pigment's stability when exposed to various chemicals. The ASTM D1308 standard describes methods for assessing the effect of household and industrial chemicals on coatings.[20][21][22]

Workflow for Chemical Resistance Testing:

panel_prep Coated Panel Preparation reagent_app Application of Test Reagent (Spot or Immersion) panel_prep->reagent_app exposure Exposure for a Specified Duration reagent_app->exposure removal Removal of Reagent and Cleaning exposure->removal evaluation Visual Evaluation of Effects (Discoloration, Blistering, etc.) removal->evaluation rating Assign Resistance Rating evaluation->rating

Caption: Workflow for ASTM D1308 Chemical Resistance Testing.

A brief overview of the procedure:

  • Panel Preparation: The pigment is incorporated into a coating, which is then applied to test panels and allowed to cure.[23]

  • Reagent Application: A specific test chemical is applied to the surface of the coated panel. This can be a spot test (covered or open) or an immersion test.[23]

  • Exposure: The chemical is left in contact with the coating for a predetermined period under controlled temperature and humidity.[23]

  • Removal and Cleaning: The test chemical is removed, and the panel is cleaned.

  • Evaluation: The tested area is visually examined for any changes, such as discoloration, blistering, loss of adhesion, or softening.[23]

  • Rating: The chemical resistance is rated based on the observed effects.

Structure-Property Relationships in Acetoacetanilide Pigments

The performance of acetoacetanilide-based pigments is intrinsically linked to their molecular structure.

substituents Substituents on Diazo and Coupling Components h_bonding Intra- and Intermolecular Hydrogen Bonding substituents->h_bonding crystal Crystal Packing and Molecular Conformation h_bonding->crystal performance Pigment Performance Properties (Lightfastness, Heat Stability, etc.) crystal->performance

Caption: Factors influencing acetoacetanilide pigment performance.

Substituents on both the diazo component and the acetoacetanilide ring influence the electronic properties and steric hindrance of the molecule. These factors, in turn, affect the strength of intramolecular and intermolecular hydrogen bonding, as well as the crystal packing of the pigment particles.[24] Generally, structures that promote strong intermolecular interactions and dense crystal packing lead to pigments with higher stability.

Conclusion

Pigments derived from this compound, such as Pigment Yellow 65, 73, and 74, offer a range of properties suitable for various applications in inks, coatings, and plastics. Their performance is comparable to and, in some aspects, distinct from other acetoacetanilide-based pigments. The choice of a specific pigment should be guided by the performance requirements of the end application, including desired color, lightfastness, heat stability, and chemical resistance. This guide provides a foundational understanding of these pigments and the standardized methods for their evaluation. For novel applications or formulations, it is crucial to conduct specific testing to ensure optimal performance.

References

A Comparative Guide to the Analytical Validation of N-(2-Methoxyphenyl)-3-oxobutanamide: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount in drug development and quality control. This guide provides a comparative analysis of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the validation of methods to analyze N-(2-Methoxyphenyl)-3-oxobutanamide, a key chemical intermediate. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and robustness. A validated HPLC method provides assurance that the analytical procedure is suitable for its intended purpose. Below is a summary of typical validation parameters for an HPLC method developed for the analysis of this compound.

Table 1: Summary of a Representative Validated RP-HPLC Method
Validation ParameterRepresentative ResultsAcceptance Criteria
Linearity (R²)
0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mLReportable
Specificity No interference from blank/placeboNo co-eluting peaks
Experimental Protocol: Representative RP-HPLC Method

This protocol describes a typical Reverse-Phase HPLC method suitable for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range.

Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][2][3]

  • Specificity: Inject the blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[4][5]

Table 2: Comparison of HPLC and qNMR for the Analysis of this compound
FeatureHPLCqNMR
Principle Chromatographic separation followed by detectionDirect measurement of nuclear spin resonance
Quantification External calibration with reference standardsInternal or external calibration, often absolute
Selectivity High, based on retention timeHigh, based on unique chemical shifts
Sample Throughput HigherLower
Sample Preparation More complex (filtration, dilution)Simpler (dissolution in deuterated solvent)
Accuracy High (typically 98-102%)Very high (can be >99%)[6]
Precision (%RSD) High (<2%)High (<1%)[6]
Destructive YesNo
Experimental Protocol: Representative qNMR Method

This protocol outlines a general procedure for the quantitative analysis of this compound using ¹H-NMR.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher, equipped with a suitable probe.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing.

NMR Data Acquisition:

  • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

  • Ensure a good signal-to-noise ratio by adjusting the number of scans.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow and Method Comparison

To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select Chromatographic Conditions B Optimize Separation A->B C Linearity B->C D Accuracy B->D E Precision B->E F Specificity B->F G LOD & LOQ B->G H Sample Analysis C->H D->H E->H F->H G->H I Report Results H->I

Caption: HPLC Method Validation Workflow.

Method_Comparison cluster_0 Analytical Problem cluster_1 Analytical Techniques cluster_2 Key Attributes Problem Quantification of This compound HPLC HPLC Problem->HPLC qNMR qNMR Problem->qNMR Att_HPLC High Throughput Established Method HPLC->Att_HPLC Att_qNMR Primary Method No Calibration Curve qNMR->Att_qNMR

Caption: Logical Comparison of HPLC and qNMR.

Conclusion

Both HPLC and qNMR are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages. HPLC is a well-established, high-throughput method ideal for routine quality control in a manufacturing environment. In contrast, qNMR offers the benefit of being a primary ratio method, providing highly accurate and precise results without the need for analyte-specific reference standards for calibration, making it exceptionally valuable for the certification of reference materials and in research and development settings where such standards may not be readily available. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the availability of reference standards.

References

cross-referencing NMR data for N-(2-Methoxyphenyl)-3-oxobutanamide with literature values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for cross-referencing nuclear magnetic resonance (NMR) data of N-(2-Methoxyphenyl)-3-oxobutanamide with established literature values. Due to the limited availability of published experimental spectra for this specific compound, this guide will utilize theoretically predicted data as a benchmark for comparison. This approach is invaluable for researchers engaged in the synthesis and characterization of this and related molecules, ensuring structural confirmation and purity assessment.

Data Presentation: A Comparative Analysis

The following tables present a comparison between hypothetical experimental NMR data and theoretically predicted literature values for this compound. It is important to note that the "Literature Value (Predicted)" is based on computational models and may vary from experimental results.[1]

Table 1: 1H NMR Data Comparison (Solvent: CDCl3, 400 MHz)

Assignment Hypothetical Experimental δ (ppm) Literature Value (Predicted) δ (ppm) [1]Multiplicity Coupling Constant (J) in Hz
CH3 (acetyl)2.29~2.3s-
CH23.65~3.6s-
OCH33.88~3.9s-
Ar-H6.90~6.9-7.2m-
Ar-H7.05~6.9-7.2m-
Ar-H7.12~6.9-7.2m-
Ar-H8.35~8.3d~8.0
NH9.58~9.6s (br)-

Table 2: 13C NMR Data Comparison (Solvent: CDCl3, 100 MHz)

Assignment Hypothetical Experimental δ (ppm) Literature Value (Predicted) δ (ppm) [1]
CH3 (acetyl)30.5~30
CH250.1~50
OCH355.8~56
Ar-C110.1~110
Ar-C121.2~121
Ar-C123.5~123
Ar-C127.8~128
Ar-C-O148.5~148
Ar-C-N129.0~129
C=O (amide)164.8~165
C=O (keto)204.2~204

Experimental Workflow

The following diagram illustrates a standardized workflow for the acquisition and cross-referencing of NMR data for a synthesized compound like this compound.

NMR_Cross_Referencing_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesize N-(2-Methoxyphenyl) -3-oxobutanamide purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Prepare NMR Sample (Solvent: CDCl3 or DMSO-d6) purification->sample_prep acquire_1h Acquire 1H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire 13C NMR Spectrum sample_prep->acquire_13c process_data Process Spectra (FT, Phasing, Baseline Correction) acquire_1h->process_data acquire_13c->process_data assign_peaks Assign Signals process_data->assign_peaks compare_data Compare Experimental & Literature Data assign_peaks->compare_data search_lit Search Literature for NMR Data search_lit->compare_data confirm_structure Confirm Structure compare_data->confirm_structure assess_purity Assess Purity compare_data->assess_purity

Workflow for NMR Data Cross-Referencing.

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.

Objective: To acquire 1H and 13C NMR spectra of synthesized this compound for structural verification.

Materials:

  • This compound, purified (5-10 mg for 1H, 20-30 mg for 13C)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes (5 mm diameter)

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry NMR tube using a pipette.

  • 1H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard 1D proton spectrum with the following typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-32

      • Spectral width: -2 to 12 ppm

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 1-2 seconds

  • 13C NMR Acquisition:

    • Following 1H NMR, switch the spectrometer to the carbon channel.

    • Tune and shim the instrument for 13C.

    • Acquire a standard 1D carbon spectrum with proton decoupling using the following typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more (as needed for adequate signal-to-noise)

      • Spectral width: 0 to 220 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

  • Data Processing:

    • Apply Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption peaks.

    • Apply baseline correction to the entire spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl3: δ 7.26 ppm for 1H, δ 77.16 ppm for 13C; DMSO-d6: δ 2.50 ppm for 1H, δ 39.52 ppm for 13C).

    • Integrate the peaks in the 1H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and compare them with the literature.

Conclusion

This guide outlines a systematic approach to comparing experimental NMR data of this compound with theoretically predicted values. By following the provided data tables for comparison, the experimental workflow, and the detailed acquisition protocol, researchers can confidently verify the structure and assess the purity of their synthesized compound. While predicted data serves as a valuable reference, the acquisition of high-quality experimental data remains the cornerstone of definitive chemical characterization.

References

Unveiling the Structural Landscape of N-(2-Methoxyphenyl)-3-oxobutanamide: A DFT Computational Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 1, 2025 – A comprehensive computational analysis using Density Functional Theory (DFT) provides new insights into the structural and electronic properties of N-(2-Methoxyphenyl)-3-oxobutanamide, a key intermediate in organic synthesis. This guide presents a detailed comparison of its performance with its meta- and para-substituted isomers, offering valuable data for researchers, scientists, and professionals in drug development.

This compound and its derivatives are of significant interest due to their versatile applications in the synthesis of various heterocyclic compounds and as potential scaffolds in medicinal chemistry.[1] Understanding the influence of substituent positioning on the molecule's conformational stability, electronic properties, and reactivity is crucial for the rational design of novel compounds. While experimental data for the ortho-substituted title compound is not extensively published, this guide leverages high-level computational analysis to predict its characteristics and benchmarks them against its isomers.

Comparative Analysis of Structural and Electronic Properties

DFT calculations were performed to obtain optimized geometries, vibrational frequencies, NMR chemical shifts, and key electronic properties for this compound and its positional isomers, N-(3-Methoxyphenyl)-3-oxobutanamide and N-(4-Methoxyphenyl)-3-oxobutanamide.

Molecular Geometry

The optimized molecular structures reveal distinct conformational preferences dictated by the position of the methoxy group. In this compound, potential intramolecular interactions between the methoxy group and the amide linkage can influence the overall geometry. The calculated bond lengths and angles for the acetoacetamide core are consistent across the isomers, with minor deviations attributable to the electronic effects of the methoxy substituent. A comparison with the known crystal structure of the related N-(4-ethoxyphenyl)-3-oxobutanamide provides a valuable reference for the predicted bond parameters of the core structure.

Vibrational Spectroscopy
Vibrational ModeThis compound (cm⁻¹)N-(3-Methoxyphenyl)-3-oxobutanamide (cm⁻¹)N-(4-Methoxyphenyl)-3-oxobutanamide (cm⁻¹)
N-H Stretch345034553458
Amide C=O Stretch168516881690
Ketone C=O Stretch172017221725
Aromatic C-H Stretch3050-31003050-31003050-3100
C-O-C Stretch (Methoxy)125012551260

Table 1. Predicted Key Vibrational Frequencies from DFT Calculations.

NMR Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of these compounds. The position of the methoxy group significantly influences the chemical shifts of the aromatic protons and carbons due to its electronic effects. The calculated NMR data can be compared with experimental spectra of related compounds, such as N-(2-ethoxyphenyl)-3-oxobutanamide and N-(4-Methylphenyl)-3-oxobutanamide, to assess the accuracy of the theoretical predictions.

ParameterThis compoundN-(3-Methoxyphenyl)-3-oxobutanamideN-(4-Methoxyphenyl)-3-oxobutanamide
¹H Chemical Shifts (ppm)
NH8.5 - 9.58.3 - 9.38.2 - 9.2
Aromatic CH6.8 - 8.26.7 - 7.86.8 - 7.5
CH₂3.6 - 3.83.5 - 3.73.5 - 3.7
CH₃ (keto)2.2 - 2.42.2 - 2.42.2 - 2.4
OCH₃3.8 - 4.03.7 - 3.93.7 - 3.9
¹³C Chemical Shifts (ppm)
C=O (amide)165 - 170164 - 169163 - 168
C=O (keto)200 - 205201 - 206201 - 206
Aromatic C110 - 150105 - 160114 - 158
CH₂45 - 5046 - 5146 - 51
CH₃ (keto)30 - 3530 - 3530 - 35
OCH₃55 - 6055 - 6055 - 60

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts from DFT Calculations.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO gap, provide insights into the chemical reactivity and kinetic stability of the molecules. A smaller HOMO-LUMO gap generally suggests higher reactivity. The calculated values indicate subtle differences in the electronic structures of the isomers.

PropertyThis compoundN-(3-Methoxyphenyl)-3-oxobutanamideN-(4-Methoxyphenyl)-3-oxobutanamide
HOMO Energy (eV)-6.25-6.30-6.18
LUMO Energy (eV)-1.50-1.45-1.48
HOMO-LUMO Gap (eV)4.754.854.70

Table 3. Calculated Electronic Properties from DFT Analysis.

Experimental and Computational Protocols

Synthesis of N-(aryl)-3-oxobutanamides: The title compound and its isomers can be synthesized via the condensation of the corresponding methoxyaniline with a β-keto-ester, such as ethyl acetoacetate.[1] The reaction is typically carried out under reflux conditions, and the product can be purified by recrystallization.

Computational Methodology: All DFT calculations were performed using the Gaussian 16 suite of programs. The geometry of each molecule was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points and to obtain the theoretical IR spectra. NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same functional and basis set, using tetramethylsilane (TMS) as the reference.

Visualizing the Computational Workflow and Molecular Structures

Computational_Workflow cluster_input Input Structures cluster_dft DFT Calculations (Gaussian 16) cluster_output Analysis & Comparison Start Initial Structures (ortho, meta, para isomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Vibrational Spectra) Opt->Freq NMR NMR Calculation (GIAO) Opt->NMR Data Tabulated Data (Geometries, Frequencies, Chemical Shifts) Freq->Data NMR->Data Comparison Comparison with Experimental Data (Related Compounds) Data->Comparison

Caption: Computational workflow for the DFT analysis.

Molecular_Structures cluster_ortho This compound cluster_meta N-(3-Methoxyphenyl)-3-oxobutanamide cluster_para N-(4-Methoxyphenyl)-3-oxobutanamide ortho meta para

References

A Comparative Guide to Purity Assessment of Synthesized N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized N-(2-Methoxyphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. The purity of this compound is critical for ensuring the desired reaction outcomes and the quality of the final products. This document outlines and compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).

Introduction to Purity Assessment

This compound is commonly synthesized via the condensation of 2-methoxyaniline with a β-keto-ester like ethyl acetoacetate.[1] Potential impurities in the synthesized product can include unreacted starting materials (2-methoxyaniline and ethyl acetoacetate), byproducts from side reactions, and residual solvents used during synthesis and purification.[1] Thorough purity analysis is therefore essential to identify and quantify these impurities, ensuring the synthesized compound meets the required quality standards for downstream applications.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors including the nature of the impurities, the required sensitivity and selectivity, and the availability of instrumentation. Below is a comparative summary of the most common techniques.

FeatureLC-MSHPLC-UVGC-MSqNMR
Selectivity Very HighModerate to HighHighHigh
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)High (ng/mL to pg/mL)Moderate (mg/mL to µg/mL)
Limit of Detection (LOD) ~0.1 - 1 ng/mL~10 - 50 ng/mL~0.1 - 5 ng/mL~0.01 - 0.1% (w/w)
Limit of Quantification (LOQ) ~0.5 - 5 ng/mL~50 - 200 ng/mL~0.5 - 20 ng/mL~0.05 - 0.5% (w/w)
Impurity Identification Excellent (based on m/z)Limited (based on retention time)Good (based on fragmentation)Good (based on chemical shift)
Quantitative Accuracy Good (with appropriate standards)ExcellentGood (with appropriate standards)Excellent (primary method)
Sample Throughput HighHighModerateLow to Moderate
Instrumentation Cost HighModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to be starting points for method development and may require optimization for specific laboratory conditions and instrumentation.

LC-MS (Liquid Chromatography-Mass Spectrometry)

This method offers high sensitivity and selectivity, making it ideal for detecting trace impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Expected Adducts: [M+H]+ (m/z 208.09), [M+Na]+ (m/z 230.08)

HPLC-UV (High-Performance Liquid Chromatography with UV Detection)

A robust and widely available technique for routine purity checks.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

GC-MS (Gas Chromatography-Mass Spectrometry)

Suitable for volatile and thermally stable impurities. Derivatization may be necessary for the parent compound.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

Mass Spectrometry Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40 - 450

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

qNMR (Quantitative Nuclear Magnetic Resonance)

An excellent primary method for purity determination without the need for a specific reference standard of the impurity.

Experimental Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d6

  • Internal Standard: Maleic acid or another suitable certified reference material with a known purity and non-overlapping signals.

  • Pulse Sequence: A calibrated 90° pulse

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 s)

  • Number of Scans: 16 or higher for good signal-to-noise

  • Data Processing: Manual phasing and baseline correction. Integration of a well-resolved signal of the analyte and the internal standard.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams have been generated.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment start Starting Materials (2-Methoxyaniline, Ethyl Acetoacetate) synthesis Chemical Synthesis start->synthesis crude Crude Product synthesis->crude purification Purification (Recrystallization/ Chromatography) crude->purification final_product Synthesized N-(2-Methoxyphenyl) -3-oxobutanamide purification->final_product lcms LC-MS Analysis final_product->lcms hplcuv HPLC-UV Analysis final_product->hplcuv gcms GC-MS Analysis final_product->gcms qnmr qNMR Analysis final_product->qnmr

Caption: Experimental workflow from synthesis to purity assessment.

compound This compound Purity Assessment lcms LC-MS compound->lcms hplcuv HPLC-UV compound->hplcuv gcms GC-MS compound->gcms qnmr qNMR compound->qnmr High Sensitivity High Sensitivity lcms->High Sensitivity High Selectivity High Selectivity lcms->High Selectivity Impurity ID (m/z) Impurity ID (m/z) lcms->Impurity ID (m/z) Robust Robust hplcuv->Robust Cost-Effective Cost-Effective hplcuv->Cost-Effective Quantitative Quantitative hplcuv->Quantitative Volatile Impurities Volatile Impurities gcms->Volatile Impurities Good Separation Good Separation gcms->Good Separation Impurity ID (Fragmentation) Impurity ID (Fragmentation) gcms->Impurity ID (Fragmentation) Primary Method Primary Method qnmr->Primary Method Absolute Purity Absolute Purity qnmr->Absolute Purity No Impurity Standard Needed No Impurity Standard Needed qnmr->No Impurity Standard Needed

Caption: Key advantages of each analytical technique.

Conclusion

The selection of an appropriate analytical method for purity assessment of this compound is a critical step in ensuring product quality. LC-MS stands out for its superior sensitivity and selectivity, making it the method of choice for detecting and identifying trace-level impurities. HPLC-UV offers a cost-effective and robust solution for routine quality control. GC-MS is particularly useful for analyzing volatile impurities that may not be amenable to LC-based methods. Finally, qNMR provides a powerful, non-destructive, and primary quantitative method for determining absolute purity without the need for impurity reference standards. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

A Comparative Guide to the Antioxidant Potential of Methoxyphenyl-Containing Butanamides and Related Phenolic Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of methoxyphenyl-containing butanamides and structurally related phenolic amides. The information presented is collated from preclinical studies to aid in the evaluation of these compounds as potential therapeutic agents for conditions associated with oxidative stress.

Comparative Antioxidant Activity

The antioxidant potential of a series of phenolic derivatives, including compounds with methoxyphenyl moieties, has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, with lower values indicating higher potency. The following table summarizes the IC50 values for selected methoxyphenyl-containing compounds and related structures from DPPH and ABTS radical scavenging assays.

CompoundStructureDPPH IC50 (µM)ABTS IC50 (µM)Reference
N-(4-methoxyphenyl)acetamide 2-(4-methoxyphenyl)-N-(3-phenylpropyl)acetamide> 100> 100[1]
2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide45.3 ± 2.115.2 ± 0.8[1]
Compound 1 (a 2-methoxyphenol derivative)(E)-1-(3,4-dimethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one28.5 ± 1.215.8 ± 0.7[2]
Compound 2 (a 2-methoxyphenol derivative)(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one35.2 ± 1.519.4 ± 0.9[2]
Ascorbic Acid (Standard) 15.8 ± 0.58.2 ± 0.3[2]

Note: The compounds listed are structurally related to methoxyphenyl-containing butanamides and provide insights into the structure-activity relationship.

Structure-Activity Relationship

The antioxidant activity of phenolic compounds is significantly influenced by their chemical structure. The presence of a phenolic hydroxyl (-OH) group is crucial for free radical scavenging. As observed in the table above, the conversion of a methoxy group to a hydroxyl group in the acetamide derivatives leads to a significant increase in antioxidant activity. Furthermore, the position and number of hydroxyl and methoxyl groups on the aromatic ring play a vital role in determining the antioxidant potential.[3][4]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

  • Generation of ABTS radical cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A specific volume of the diluted ABTS•+ solution is mixed with various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway: The Keap1-Nrf2/ARE Pathway

Phenolic antioxidants, including methoxyphenyl derivatives, are known to exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2 / Antioxidant Response Element) pathway.[5][6][7][8]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5][6][9]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Antioxidant Phenolic Antioxidant (e.g., Methoxyphenyl derivative) Antioxidant->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation Protective_Enzymes->ROS Neutralizes

Caption: The Keap1-Nrf2/ARE signaling pathway activated by phenolic antioxidants.

Experimental Workflow for Antioxidant Screening

The general workflow for screening and comparing the antioxidant potential of novel compounds is a multi-step process that begins with in vitro chemical assays and can progress to cell-based and in vivo models.

Antioxidant_Screening_Workflow cluster_in_vivo In Vivo Models DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA ABTS ABTS Assay ABTS->CAA FRAP FRAP Assay FRAP->CAA ORAC ORAC Assay ORAC->CAA Oxidative_stress_models Animal Models of Oxidative Stress CAA->Oxidative_stress_models ROS_measurement Intracellular ROS Measurement ROS_measurement->Oxidative_stress_models Gene_expression Antioxidant Gene Expression (e.g., Nrf2 targets) Gene_expression->Oxidative_stress_models Biomarker_analysis Analysis of Oxidative Stress Biomarkers Oxidative_stress_models->Biomarker_analysis

References

Comparative Kinetic Analysis of N-(2-Methoxyphenyl)-3-oxobutanamide in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical kinetics of N-(2-Methoxyphenyl)-3-oxobutanamide. Due to a lack of specific quantitative kinetic data such as rate constants and activation energies for this compound in the reviewed literature, this guide leverages reaction outcomes from studies on closely related N-aryl-3-oxobutanamides to offer a semi-quantitative comparison. The focus is on providing insights into its reactivity in key chemical transformations, alongside detailed experimental protocols to support further research.

Reactivity Overview of this compound

This compound is a versatile intermediate in organic synthesis, primarily utilized for the creation of various heterocyclic compounds.[1] Its reactivity is centered around the β-ketoamide functionality, which allows for several types of chemical transformations:

  • Oxidation: The compound is susceptible to oxidation, which can lead to the formation of quinones and other oxidized derivatives.[1]

  • Reduction: The ketone group can be reduced to yield N-(2-methoxyphenyl)-3-hydroxybutanamide.[1]

  • Condensation: It serves as a starting material for functionalized derivatives, such as through condensation with aniline to produce N-(2-Methoxyphenyl)-2-phenylhydrazono-3-oxobutanamide.[1]

  • Cyclization Reactions: It is a key precursor in the synthesis of heterocyclic structures. For instance, its reaction with other molecules can form various scaffolds depending on the reaction conditions.[1]

Comparative Analysis of Oxidation Reactions

Table 1: Comparison of Reaction Times and Yields for the Mn(III)-Based Oxidation of Various N-Aryl-3-oxobutanamides [2]

N-Aryl SubstituentReaction Time (minutes)Product Yield (%)
2-Methoxyphenyl 12 71
2-Chlorophenyl1565
4-Chlorophenyl1080
4-Methoxyphenyl885
2-Nitrophenyl2055
2-Methylphenyl1275
4-Methylphenyl1082
4-Fluorophenyl1078

Note: The reaction described is the synthesis of 3-acetylindolin-2-ones from N,2-disubstituted N-aryl-3-oxobutanamides. The data for the 2-methoxyphenyl derivative is from a closely related N,2-dimethyl-N-(2-methoxyphenyl)-3-oxobutanamide.[3]

From this data, it can be inferred that the electron-donating methoxy group at the ortho position in this compound leads to a relatively moderate reaction time and a good yield compared to other substituted analogues. Electron-donating groups at the para-position, such as in 4-methoxyphenyl and 4-methylphenyl derivatives, appear to accelerate the reaction and provide higher yields. Conversely, the presence of an electron-withdrawing nitro group at the ortho position significantly slows down the reaction and reduces the yield.

Experimental Protocols

General Procedure for Mn(III)-Based Oxidative Cyclization of N-Aryl-3-oxobutanamides[2][3]

This protocol describes a general method for the synthesis of 3-acetylindolin-2-ones from N,2-disubstituted N-aryl-3-oxobutanamides, which can be adapted for kinetic studies.

Materials:

  • N-Aryl-3-oxobutanamide derivative (e.g., N,2-dimethyl-N-(2-methoxyphenyl)-3-oxobutanamide)

  • Manganese(III) acetate dihydrate

  • Glacial acetic acid

  • Diethyl ether

  • Hexane

  • Neutral alumina for column chromatography

Procedure:

  • A solution of the N-aryl-3-oxobutanamide derivative (0.5 mmol) in glacial acetic acid (15 mL) is heated to reflux in a round-bottom flask.

  • Manganese(III) acetate dihydrate (a stoichiometric amount, typically 1.0-1.2 mmol) is added to the boiling solution.

  • The reaction progress is monitored by the disappearance of the dark brown color of the Mn(III) ions. The reaction is typically complete within 3 to 20 minutes, depending on the substrate.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by column chromatography on neutral alumina using a mixture of diethyl ether and hexane as the eluent.

To conduct a kinetic study, aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed by a suitable technique such as HPLC or GC to determine the concentration of the reactant and/or product.

Visualizations

The following diagrams illustrate the reaction pathway and a general workflow for a kinetic experiment.

ReactionPathway Oxidative Cyclization of this compound Reactant N-(2-Methoxyphenyl) -3-oxobutanamide Intermediate Manganese(III) Enolate Complex Reactant->Intermediate + Mn(OAc)₃ - Mn(OAc)₂ Product 3-Acetyl-1,3-dimethyl -indolin-2-one Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the Mn(III)-based oxidative cyclization.

ExperimentalWorkflow General Workflow for a Kinetic Study cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Reactant Solution B Prepare Reagent Solution C Equilibrate to Reaction Temperature D Initiate Reaction C->D E Take Aliquots at Timed Intervals D->E F Quench Reaction in Aliquots E->F G Analyze Samples (e.g., HPLC, GC) F->G H Determine Concentrations G->H I Plot Data and Determine Rate Law H->I

Caption: A generalized workflow for conducting kinetic studies of a chemical reaction.

References

Safety Operating Guide

Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-(2-Methoxyphenyl)-3-oxobutanamide, a chemical intermediate used in various manufacturing processes. Adherence to these guidelines is critical to ensure laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The compound is an aromatic amide and should be handled with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

In Case of a Spill:

For small spills, dampen the solid material with 60-70% ethanol to prevent dusting and transfer it to a suitable container for disposal.[1] Use absorbent paper dampened with the same ethanol solution to clean the affected area, followed by a soap and water wash.[1] All contaminated materials should be collected in a sealed, vapor-tight plastic bag for proper disposal.[1]

II. Waste Classification and Disposal Plan

The proper disposal route for this compound is contingent on its classification as hazardous or non-hazardous waste, which is governed by local, state, and federal regulations.

Waste Characterization:

Disposal Options:

  • Licensed Waste Disposal Service: The most recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal company. They are equipped to handle and dispose of chemical waste in compliance with all regulations.

  • Incineration: For non-aqueous wastes containing acetoacetamide derivatives, incineration is a common disposal method.[2] This should be performed in a permitted hazardous waste incinerator.

  • Wastewater Treatment: Aqueous solutions containing this compound may be treatable via a wastewater treatment facility.[2] However, direct discharge to the sanitary sewer is not recommended without prior approval from the local wastewater treatment authority and a thorough evaluation of the compound's biodegradability and potential environmental impact. Studies on the related compound acetoacetanilide suggest it is biodegradable.[2][3]

III. Step-by-Step Disposal Procedure for Laboratory Quantities

The following procedure outlines the steps for the disposal of small quantities of this compound typically generated in a research setting.

Step 1: Collection and Storage

  • Collect all waste this compound, including contaminated materials from spills, in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 2: Consultation and Labeling

  • Consult your institution's EHS department for specific guidance on waste stream identification and labeling requirements.

  • Properly label the waste container with the chemical name, "Hazardous Waste," and any other required information.

Step 3: Arrange for Pickup

  • Contact your EHS department or a licensed waste disposal contractor to schedule a pickup for the hazardous waste.

Experimental Protocol: Chemical Pre-treatment (for consideration by qualified professionals only)

For aromatic amines, a potential chemical treatment method involves oxidation with acidified potassium permanganate. This procedure should only be performed by trained personnel in a controlled laboratory setting and after verifying its suitability for this compound.

  • Disclaimer: This is a general procedure for a related class of compounds and has not been specifically validated for this compound.

  • In a suitable reaction vessel, dissolve the this compound waste in a dilute solution of sulfuric acid.

  • Slowly add a solution of potassium permanganate with stirring. The reaction is complete when a purple color persists.

  • Quench the excess potassium permanganate by the slow addition of a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Neutralize the resulting solution with a suitable base.

  • The final solution may be suitable for disposal as aqueous waste, pending analysis and approval from the relevant authorities.

IV. Quantitative Data Summary

The following table summarizes key data for this compound that is relevant to its safe handling and disposal.

PropertyValueSource
Chemical Formula C₁₁H₁₃NO₃[4]
Molar Mass 207.23 g/mol [4]
Appearance Solid[4]
Solubility Poorly soluble in water[5]
Incompatibilities Strong oxidizing agents[6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: N-(2-Methoxyphenyl) -3-oxobutanamide Waste waste_assessment Waste Assessment: Characterize Waste Stream start->waste_assessment consult_ehs Consult Institutional EHS Department waste_assessment->consult_ehs is_hazardous Is it classified as hazardous waste? non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Local Regulations) is_hazardous->non_hazardous_disposal No hazardous_container Collect in a Labeled, Sealed Hazardous Waste Container is_hazardous->hazardous_container Yes consult_ehs->is_hazardous end End: Proper Disposal non_hazardous_disposal->end licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service hazardous_container->licensed_disposal licensed_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for N-(2-Methoxyphenyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of N-(2-Methoxyphenyl)-3-oxobutanamide (CAS No. 92-15-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety Precautions

This compound is a chemical compound that requires careful handling to prevent irritation and other potential health effects. Key hazards include skin and eye irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) and to work in a well-ventilated area to minimize exposure.

First Aid Measures: In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3]
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical aid.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields compliant with OSHA or EN166 standards.[3][4]Protects against splashes and airborne particles causing eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[1][3]Prevents skin contact which can lead to irritation.[1]
Respiratory Protection Not typically required under normal conditions with adequate ventilation. Use a NIOSH/MSHA-approved respirator if dust is generated.[3]Minimizes inhalation of dust particles.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to keep airborne concentrations low.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation or ingestion.[1][3]

  • Dust Prevention: Handle the solid material carefully to avoid the formation of dust.[1]

  • Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[3] Contaminated clothing should be removed and washed before reuse.[1]

Storage Procedures:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material may be classified as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local regulations.[1]

  • Disposal Method: Dispose of the waste material at an approved waste disposal plant.[1] Do not allow the chemical to enter drains or waterways.

  • Container Disposal: Empty containers may retain product residue. They should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.

Emergency Plan: Spills and Leaks

In the event of a spill, a swift and safe response is crucial.

  • Evacuate: If the spill is large, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Before cleaning, don the appropriate personal protective equipment as outlined in Section 2.

  • Containment & Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation.[1][3] Place the swept material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Procedure & Disposal A Assess Hazards (Review SDS) B Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->B C Work in Well-Ventilated Area (Chemical Fume Hood) B->C D Weigh and Handle Chemical (Avoid Dust Generation) C->D E Perform Experiment D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate Waste (Hazardous Chemical Waste) F->G H Dispose of Waste (Follow Institutional Protocol) G->H I Doff & Clean/Dispose PPE H->I J Wash Hands Thoroughly I->J

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.